2-Amino-2-ethylbutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-ethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICLMDXEDUMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-52-0 | |
| Record name | 2-amino-2-ethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Amino-2-ethylbutan-1-ol: A Technical Guide
Introduction
2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its structural features, including a primary amine, a primary alcohol, and a quaternary carbon, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to ensure chemical identity and purity.
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-2-ethylbutan-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from structurally analogous compounds to provide a robust and predictive interpretation. By examining the spectra of related molecules such as 2-amino-1-butanol, 2-amino-2-methylbutan-1-ol, and 2-ethyl-1-butanol, we can confidently deduce the expected spectral features of 2-Amino-2-ethylbutan-1-ol.[1][2][3] This approach underscores the power of comparative spectroscopic analysis in modern chemical research.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 2-Amino-2-ethylbutan-1-ol, highlighting the key functional groups that will be the focus of our analysis.
Figure 1: 2D structure of 2-Amino-2-ethylbutan-1-ol highlighting the key carbon and heteroatom framework.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-2-ethylbutan-1-ol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall molecular geometry.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~0.9 | Triplet | 6H |
| -CH₂ (ethyl) | ~1.4-1.6 | Quartet | 4H |
| -CH₂OH | ~3.4-3.6 | Singlet | 2H |
| -NH₂ | Broad singlet | 2H | |
| -OH | Broad singlet | 1H |
Causality Behind Predictions:
-
-CH₃ Protons: The methyl protons of the two ethyl groups are the most shielded and are expected to appear at the highest field (~0.9 ppm). They will be split into a triplet by the adjacent methylene protons.
-
-CH₂ Protons: The methylene protons of the ethyl groups will be deshielded relative to the methyl protons and will appear as a quartet due to coupling with the methyl protons.
-
-CH₂OH Protons: The methylene protons adjacent to the hydroxyl group are significantly deshielded by the electronegative oxygen atom and are expected to resonate at a lower field (~3.4-3.6 ppm). In a chiral environment, these protons can be diastereotopic and may appear as two separate signals or a more complex multiplet. However, for simplicity, a singlet is predicted here.
-
-NH₂ and -OH Protons: The amine and hydroxyl protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. Addition of D₂O would cause these signals to disappear, a key confirmatory experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~8-12 |
| -C H₂ (ethyl) | ~25-30 |
| Quaternary Carbon (-C(NH₂)(CH₂CH₃)₂) | ~55-60 |
| -C H₂OH | ~65-70 |
Justification of Chemical Shifts:
-
Alkyl Carbons: The methyl and methylene carbons of the ethyl groups are in a typical aliphatic region.
-
Quaternary Carbon: The quaternary carbon atom, bonded to two ethyl groups, a nitrogen atom, and a hydroxymethyl group, will be significantly deshielded.
-
Hydroxymethyl Carbon: The carbon atom bonded to the hydroxyl group will be the most deshielded carbon in the aliphatic region due to the strong deshielding effect of the oxygen atom.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-2-ethylbutan-1-ol will be characterized by absorption bands corresponding to O-H, N-H, C-H, and C-O vibrations.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amine) | 3300-3500 | Medium, (two bands) |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Interpretation of Key Bands:
-
O-H and N-H Stretching Region: The most prominent feature in the IR spectrum will be a broad, strong band in the 3200-3600 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The primary amine should show two distinct N-H stretching bands.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the ethyl and methylene groups.
-
Fingerprint Region: The C-O stretching vibration of the primary alcohol will give rise to a strong band around 1050 cm⁻¹. The N-H bending vibration will also be present in the 1590-1650 cm⁻¹ region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Amino-2-ethylbutan-1-ol (C₆H₁₅NO), the molecular weight is 117.19 g/mol .[4]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 117, although it may be weak due to the facile fragmentation of alcohols and amines. Key fragmentation pathways would include:
-
α-Cleavage: This is a very common fragmentation pathway for amines and alcohols.
-
Loss of a CH₂OH radical (•CH₂OH) to give a fragment at m/z = 86. This is expected to be a major peak.
-
Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 88.
-
-
Loss of Water: Dehydration can lead to a fragment at m/z = 99 (M-18).
-
Loss of Ammonia: Loss of NH₃ can result in a fragment at m/z = 100 (M-17).
Figure 2: Predicted major fragmentation pathways for 2-Amino-2-ethylbutan-1-ol in EI-MS.
Summary of Predicted Mass Spectral Data:
| m/z | Proposed Fragment |
| 117 | Molecular Ion [M]⁺• |
| 99 | [M - H₂O]⁺• |
| 88 | [M - CH₂CH₃]⁺ |
| 86 | [M - CH₂OH]⁺ |
Experimental Protocols
For researchers aiming to acquire their own spectroscopic data for 2-Amino-2-ethylbutan-1-ol, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (-OH, -NH₂).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. To confirm the -OH and -NH₂ peaks, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic analysis of 2-Amino-2-ethylbutan-1-ol provides a detailed picture of its molecular structure. While direct experimental data is sparse, a comprehensive and reliable interpretation can be achieved by leveraging the known spectral characteristics of structurally similar compounds. The predicted NMR, IR, and MS data presented in this guide offer a valuable resource for the identification and characterization of this important chemical entity in a research and development setting. The provided experimental workflows serve as a practical starting point for researchers to obtain high-quality spectroscopic data.
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The Emerging Potential of 2-Amino-2-ethylbutan-1-ol as a Versatile Chiral Building Block: A Technical Guide
Abstract
In the landscape of asymmetric synthesis, the demand for novel, efficient, and versatile chiral building blocks is perpetual. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as precursors to a myriad of chiral ligands, auxiliaries, and pharmaceutically active molecules.[1] This technical guide delves into the potential of 2-Amino-2-ethylbutan-1-ol, a structurally intriguing yet underexplored chiral amino alcohol. While its close analog, 2-amino-1-butanol, has found extensive use, particularly as a precursor to the renowned Evans auxiliaries, 2-Amino-2-ethylbutan-1-ol offers a unique substitution pattern that warrants a thorough evaluation of its synthetic accessibility and application potential.[2] This document provides a comprehensive overview of its properties, a proposed methodology for its stereoselective preparation, and a forward-looking perspective on its applications in modern drug discovery and development.
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological activity.[3] Their utility in asymmetric synthesis is multifaceted, ranging from their direct incorporation into target molecules to their role as transient chiral controllers.[4] The strategic placement of a hydroxyl and an amino group on adjacent carbons allows for the formation of rigid, chelated transition states in metal-catalyzed reactions, thereby enabling high levels of stereocontrol.[5] The development of new chiral amino alcohols with diverse steric and electronic properties is crucial for expanding the toolbox of synthetic chemists and addressing the challenges of modern asymmetric synthesis.
Physicochemical Properties of 2-Amino-2-ethylbutan-1-ol
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The following table summarizes the key computed properties of 2-Amino-2-ethylbutan-1-ol.
| Property | Value | Source |
| Molecular Formula | C6H15NO | [6] |
| Molecular Weight | 117.19 g/mol | [6] |
| IUPAC Name | 2-amino-2-ethylbutan-1-ol | [6] |
| SMILES | CCC(CC)(CO)N | [6] |
| InChIKey | RJICLMDXEDUMAK-UHFFFAOYSA-N | [6] |
Synthesis and Chiral Resolution
The practical utility of a chiral building block is contingent on its efficient and scalable synthesis in enantiomerically pure form. While specific literature on the synthesis of racemic 2-Amino-2-ethylbutan-1-ol is limited, a plausible synthetic route can be extrapolated from established methods for analogous amino alcohols.
Proposed Synthesis of Racemic 2-Amino-2-ethylbutan-1-ol
A logical approach to the synthesis of racemic 2-Amino-2-ethylbutan-1-ol involves a nitroaldol (Henry) reaction followed by reduction.
-
Henry Reaction: The reaction of nitroethane with butan-2-one would yield 2-ethyl-2-nitrobutan-1-ol. This reaction is typically base-catalyzed.
-
Reduction of the Nitro Group: The resulting nitro alcohol can then be reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., with lithium aluminum hydride).
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts remains a robust and widely used method for obtaining enantiomerically pure compounds.[7] The presence of a basic amino group in 2-Amino-2-ethylbutan-1-ol makes it an ideal candidate for resolution with a chiral acid, such as L-(+)-tartaric acid.[8]
The underlying principle of this method is the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]
Caption: Workflow for the chiral resolution of 2-Amino-2-ethylbutan-1-ol.
This protocol is a hypothetical procedure based on well-established methods for the resolution of 2-amino-1-butanol.[7][8]
-
Salt Formation:
-
In a suitable round-bottom flask, dissolve 10.0 g (85.3 mmol) of racemic 2-Amino-2-ethylbutan-1-ol in 100 mL of methanol.
-
In a separate beaker, dissolve 12.8 g (85.3 mmol) of L-(+)-tartaric acid in 100 mL of methanol, with gentle heating if necessary.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Heat the resulting solution to reflux for 30 minutes to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize the yield of the crystalline salt, cool the mixture in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The enantiomeric excess (e.e.) of the resolved amino alcohol can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or by forming a chiral derivative for NMR analysis.
-
If the desired e.e. is not achieved, the crystals can be recrystallized from a minimal amount of hot methanol.
-
-
Liberation of the Free Amino Alcohol:
-
Dissolve the collected diastereomeric salt crystals in a minimal amount of water.
-
Cool the aqueous solution in an ice bath and add a 2 M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is greater than 12.[7]
-
The free amino alcohol will separate as an oily layer or remain dissolved in the aqueous phase.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-2-ethylbutan-1-ol.
-
Potential as a Chiral Building Block
The true value of a chiral building block lies in its ability to be transformed into other valuable chiral molecules. Enantiomerically pure 2-Amino-2-ethylbutan-1-ol holds significant promise in this regard, particularly as a precursor to chiral auxiliaries.
Chiral Auxiliaries: A Cornerstone of Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[4] After the desired stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse.[9] Evans oxazolidinones, derived from chiral amino alcohols, are among the most successful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[5]
Proposed Synthesis of a 2-Amino-2-ethylbutan-1-ol-Derived Chiral Auxiliary
Following the principles of Evans auxiliary synthesis, enantiomerically pure 2-Amino-2-ethylbutan-1-ol can be converted into a chiral oxazolidinone auxiliary.[4]
Caption: Proposed synthesis of a chiral auxiliary from 2-Amino-2-ethylbutan-1-ol.
This protocol is a hypothetical procedure based on established methods for the synthesis of Evans auxiliaries.[4]
-
Synthesis of (R)-4,4-diethyl-1,3-oxazolidin-2-one:
-
To a solution of (R)-2-Amino-2-ethylbutan-1-ol (5.0 g, 42.7 mmol) in toluene (50 mL), add diethyl carbonate (6.0 g, 50.8 mmol) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.
-
Monitor the reaction by TLC or GC-MS until completion.
-
After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation to obtain the oxazolidinone.
-
-
N-Acylation:
-
Dissolve the (R)-4,4-diethyl-1,3-oxazolidin-2-one (4.0 g, 25.4 mmol) in anhydrous tetrahydrofuran (THF) (80 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 16.5 mL, 26.4 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propanoyl chloride (2.4 g, 26.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral N-acyl oxazolidinone.
-
Future Outlook and Applications
The potential applications of 2-Amino-2-ethylbutan-1-ol and its derivatives in drug development are significant. The chiral auxiliaries derived from this amino alcohol could be employed in the asymmetric synthesis of complex molecules with multiple stereocenters, a common feature of many modern pharmaceuticals. The gem-diethyl group at the stereocenter of the auxiliary is expected to provide a distinct steric environment compared to existing auxiliaries, potentially leading to different or improved diastereoselectivities in key bond-forming reactions.
Furthermore, the 1,2-amino alcohol motif is a key pharmacophore in many biologically active compounds. Enantiomerically pure 2-Amino-2-ethylbutan-1-ol could serve as a valuable starting material for the synthesis of novel drug candidates.
Conclusion
While 2-Amino-2-ethylbutan-1-ol is not as extensively studied as some of its counterparts, this technical guide has highlighted its significant potential as a versatile chiral building block. Based on well-established chemical principles, we have proposed robust and scientifically sound methodologies for its synthesis and chiral resolution. The prospective applications of this compound, particularly in the realm of asymmetric synthesis via chiral auxiliaries, suggest that 2-Amino-2-ethylbutan-1-ol is a promising candidate for further investigation by researchers and scientists in both academia and the pharmaceutical industry. Its unique structural features may unlock new avenues for the efficient and stereocontrolled synthesis of complex chiral molecules.
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]
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Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
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Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]
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Resolution of a Racemic Mixture. YouTube. [Link]
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2-Amino-2-ethylbutan-1-ol. PubChem. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]
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Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]
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Synthesis of dl-2-amino-1butanol. PrepChem.com. [Link]
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Enantioselective synthesis of 1,2‐amino alcohols under Rh/Ru photoredox catalysis. ResearchGate. [Link]
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Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]
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EXTENDED ABSTRACT. Open Access Journals. [Link]
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Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central. [Link]
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"2-Amino-2-ethylbutan-1-ol" derivatives and analogues synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-2-ethylbutan-1-ol Derivatives and Analogues
Authored by a Senior Application Scientist
Abstract
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, serving as indispensable building blocks in the pharmaceutical industry.[1] Their stereochemistry is frequently paramount to their therapeutic efficacy and safety, making enantioselective synthesis a critical focus of modern medicinal chemistry.[1] This guide provides a comprehensive technical overview of the core synthetic strategies for producing 2-amino-2-ethylbutan-1-ol and its structurally related derivatives and analogues. We will delve into the mechanistic underpinnings of key synthetic transformations, including chiral pool synthesis via reduction of α-amino acids and carbon-carbon bond formation using organometallic reagents. Furthermore, this document details established and enzymatic protocols, presents comparative data, and offers field-proven insights to guide researchers and drug development professionals in navigating the synthesis of this important class of compounds.
Introduction: The Significance of the 2-Amino-alcohol Scaffold
The 2-amino-alcohol functional group is a privileged scaffold in drug discovery. The presence of both a basic amine and a hydrogen-bonding alcohol moiety within a defined stereochemical arrangement allows for specific, high-affinity interactions with biological targets like enzymes and receptors.[1] 2-Amino-2-ethylbutan-1-ol, with its tertiary amino-bearing carbon center, presents a unique structural element for library development. Its derivatives and analogues are explored for a range of therapeutic applications, leveraging the core scaffold to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
The primary challenge and focus of this guide lie in the stereocontrolled synthesis of these molecules. The biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even toxic.[2] Therefore, robust and scalable methods for producing enantiomerically pure amino alcohols are of utmost importance.
Core Synthetic Strategies
The synthesis of 2-amino alcohols can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.
Chiral Pool Synthesis: Reduction of α-Amino Acids
One of the most direct and reliable methods for synthesizing chiral amino alcohols is the reduction of the carboxylic acid moiety of a corresponding α-amino acid.[1] This approach leverages the vast, commercially available "chiral pool" of natural and unnatural amino acids, which are often produced in high enantiomeric purity via fermentation or enzymatic resolution.
Causality Behind Experimental Choices: The parent amino acid, 2-amino-2-ethylbutanoic acid, serves as the ideal precursor for 2-amino-2-ethylbutan-1-ol.[3][4][5] The core of this transformation is the selective reduction of the carboxylic acid in the presence of the amine. Strong hydride reagents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, though its high reactivity necessitates careful handling and anhydrous conditions. Alternative, milder reducing agents like sodium borohydride (NaBH₄) can also be used, often after converting the carboxylic acid to a more reactive ester derivative (e.g., an ethyl ester) to facilitate the reduction.[6]
Workflow for α-Amino Acid Reduction
Caption: General workflow for synthesizing 2-amino-alcohols from α-amino acids.
Carbon Framework Construction: The Grignard Reaction
Strategic Implementation for Amino Alcohol Analogues: To synthesize tertiary alcohols like derivatives of 2-amino-2-ethylbutan-1-ol, a ketone or an ester can be used as the electrophile.[7][8]
-
From Ketones: Reacting an α-amino ketone with a Grignard reagent yields a tertiary amino alcohol. The challenge often lies in the synthesis of the requisite α-amino ketone precursor.
-
From Esters: A more common approach involves the reaction of an α-amino ester with two equivalents of a Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[9] This method is particularly useful for synthesizing tertiary alcohols with two identical alkyl groups added.
Logical Flow for Grignard Synthesis of Tertiary Amino Alcohols
Caption: Stepwise mechanism for the synthesis of tertiary amino alcohols via Grignard reaction with an ester.
Biocatalytic and Asymmetric Approaches
For achieving high enantioselectivity, biocatalysis offers a green and highly specific alternative to traditional chemical methods. Engineered enzymes, such as amine dehydrogenases (AmDHs), can perform asymmetric reductive amination of α-hydroxy ketones.[10] This process converts a prochiral ketone directly into a chiral amino alcohol with excellent enantiomeric excess (ee >99%) under mild, aqueous conditions.[10]
Trustworthiness of Biocatalysis: The self-validating nature of enzymatic reactions stems from the high specificity of the enzyme's active site. This lock-and-key mechanism ensures that only one enantiomer of the product is formed, minimizing the need for extensive chiral purification. The reaction progress can be reliably monitored using HPLC analysis of the product.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-2-ethylbutan-1-ol via Catalytic Hydrogenation
This protocol is adapted from patented industrial methods for the reduction of amino acids, which offer high yields and product purity.[6][11]
Objective: To reduce (S)-2-amino-2-ethylbutanoic acid to (S)-2-amino-2-ethylbutan-1-ol using a supported metal catalyst.
Materials:
-
(S)-2-amino-2-ethylbutanoic acid (1.0 eq)
-
Deionized water
-
Supported metal catalyst (e.g., 5% Ru/C or other precious metal catalyst)
-
Hydrogen gas (H₂)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
High-pressure autoclave reactor
Procedure:
-
Preparation: Prepare a solution of (S)-2-amino-2-ethylbutanoic acid in deionized water (concentration typically 0.1-0.2 g/mL).[11]
-
pH Adjustment: Adjust the pH of the solution to between 1 and 5 using a suitable acid. A pH of 1-2 is often preferred.[11]
-
Catalyst Addition: Add the supported metal catalyst to the solution. The amount of active metal is typically 0.1-0.5% of the weight of the starting amino acid.[6]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 2-4 MPa. Heat the reaction mixture to 60-70°C with continuous stirring.[11]
-
Reaction Monitoring: Maintain the reaction for 4-10 hours, or until hydrogen uptake ceases.[11]
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.[11]
-
Purification: The filtrate containing the product can be further purified. This may involve neutralization, solvent extraction, and distillation or crystallization to obtain the final product, (S)-2-amino-2-ethylbutan-1-ol. Purity can be assessed by GC or titration, with expected purities >99%.[6][11]
Protocol 2: Synthesis of a Tertiary Amino Alcohol Analogue via Grignard Reaction
Objective: To synthesize 3-amino-3-methylpentan-2-ol (an analogue) from an α-amino ester and a Grignard reagent.
Materials:
-
Ethyl 2-aminobutanoate (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 2-aminobutanoate in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C. A precipitate will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Workup: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amino alcohol.[1]
Data Summary and Comparison of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| Amino Acid Reduction | 2-Amino-2-ethylbutanoic acid | LiAlH₄ or H₂/Catalyst | High (>70%)[6] | Excellent (from chiral pool) | Direct, high atom economy, high enantiopurity.[1] | Requires specific amino acid precursor; powerful reductants can be hazardous. |
| Grignard Reaction | α-Amino ester | Grignard Reagent (2 eq.) | Moderate (40-70%) | Depends on precursor | High versatility for analogue synthesis, creates C-C bonds.[7] | Requires 2+ equivalents of Grignard reagent; potential for side reactions.[8] |
| Biocatalytic Amination | α-Hydroxy ketone | Amine Dehydrogenase (AmDH) | High (>90%)[10] | Excellent (>99% ee)[10] | Environmentally friendly, exceptional selectivity, mild conditions. | Requires specific enzyme and precursor; may not be suitable for all substrates. |
Synthesis of Derivatives and Analogues
The true power of these core methods lies in their application to the synthesis of novel derivatives.
-
N-Functionalization: The primary amine of 2-amino-2-ethylbutan-1-ol is a versatile handle for modification. Standard protocols for N-alkylation (e.g., reductive amination) or N-acylation (e.g., reaction with acid chlorides or anhydrides) can be readily applied to generate a library of derivatives with modulated basicity and lipophilicity.
-
O-Functionalization: The primary alcohol can be converted to ethers or esters to explore structure-activity relationships related to hydrogen bonding capacity and prodrug strategies.
-
Analogue Synthesis: By selecting different starting materials, a wide range of analogues can be accessed.
-
Varying C2-Alkyl Groups: Starting with different α-amino acids (e.g., 2-amino-2-propylpentanoic acid) and applying the reduction protocol will yield analogues with different steric bulk at the C2 position.
-
Varying Added Groups: Using different Grignard reagents (e.g., phenylmagnesium bromide) in the reaction with an amino ester will generate analogues with diverse functionalities.
-
Decision Tree for Synthetic Strategy Selection
Caption: A decision-making framework for selecting an appropriate synthetic route.
Conclusion
The synthesis of 2-amino-2-ethylbutan-1-ol and its analogues is a well-established field that remains highly relevant to drug discovery and development. The choice of synthetic route is a strategic decision guided by factors such as precursor availability, desired molecular complexity, and stereochemical requirements. Direct reduction of readily available chiral α-amino acids provides a reliable and high-fidelity pathway to specific targets. For the creation of novel analogues, C-C bond-forming reactions like the Grignard synthesis offer unparalleled versatility. Finally, the emergence of biocatalytic methods presents a powerful, green, and highly selective option for producing enantiomerically pure compounds. By understanding the causality behind these core strategies and leveraging detailed, validated protocols, researchers can efficiently access a diverse range of amino alcohol derivatives to advance their scientific programs.
References
- BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
- Reddy, R. P., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
- Kiasat, A. R., et al. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Ni, Y., et al. (2021). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. ResearchGate.
- Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols.
- PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
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- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanol. CN105481703A.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- Google Patents. (n.d.). One kind synthesis(S)The method of 2 amino butanols. CN105481703B.
- Google Patents. (n.d.). Synthesis of dl-2-amino-1-butanol. US3944617A.
- Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC.
- PrepChem.com. (n.d.). Synthesis of 2-Amino-n-butanol.
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- PubChem. (n.d.). Ethyl 2-amino-2-ethylbutanoate.
- PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid.
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A Theoretical and Computational Roadmap for 2-Amino-2-ethylbutan-1-ol: A Technical Guide for Researchers
This technical guide provides a comprehensive framework for conducting theoretical and computational investigations into the molecular properties and behavior of 2-Amino-2-ethylbutan-1-ol. While specific computational studies on this molecule are not extensively reported in publicly available literature, this document outlines the established methodologies and best practices derived from research on analogous amino alcohols. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the structure-property relationships of this and similar molecules.
Introduction to 2-Amino-2-ethylbutan-1-ol and the Imperative for Computational Analysis
2-Amino-2-ethylbutan-1-ol, a chiral amino alcohol with the chemical formula C6H15NO, possesses both a primary amine (-NH2) and a primary alcohol (-OH) functional group.[1] These functional groups are pivotal to its chemical reactivity and potential biological activity, making it a molecule of interest in various chemical and pharmaceutical contexts. Amino alcohols, in general, are crucial building blocks in asymmetric synthesis, serve as chiral auxiliaries and ligands, and are found in the core structure of many biologically active compounds.[][3]
The conformational flexibility of 2-Amino-2-ethylbutan-1-ol, arising from rotation around its single bonds, and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, dictates its three-dimensional structure. This, in turn, governs its interactions with other molecules, such as biological receptors or catalysts. Understanding these conformational preferences and the subtle interplay of non-covalent interactions is paramount for predicting its behavior and designing new applications.
Theoretical and computational chemistry offers a powerful lens through which to explore the molecular landscape of 2-Amino-2-ethylbutan-1-ol at an atomic level of detail.[4] These methods can provide insights that are often difficult or impossible to obtain through experimental means alone. This guide will detail the application of key computational techniques to this molecule.
Foundational Computational Methodologies
A thorough computational investigation of 2-Amino-2-ethylbutan-1-ol would typically involve a multi-pronged approach, combining quantum mechanical calculations with molecular dynamics simulations.
Quantum Mechanical (QM) Calculations
Quantum mechanics provides the most accurate description of molecular systems. Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.
Core Applications of DFT for 2-Amino-2-ethylbutan-1-ol:
-
Conformational Analysis: Identifying the stable conformers and their relative energies.
-
Geometric Optimization: Determining the precise three-dimensional structure, including bond lengths and angles.
-
Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to aid in experimental characterization and confirm that optimized structures are true energy minima.
-
Electronic Property Calculation: Determining properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity.
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying static properties, Molecular Dynamics simulations are essential for exploring the dynamic behavior of molecules over time.[4] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.[4]
Core Applications of MD for 2-Amino-2-ethylbutan-1-ol:
-
Conformational Sampling: Exploring the full range of accessible conformations in different environments (e.g., in vacuum, in a solvent).
-
Solvation Effects: Understanding how the presence of a solvent, such as water, influences the molecule's conformation and hydrogen bonding network.
-
Thermodynamic Properties: Calculating properties like free energy differences between conformers.
Experimental Protocols: A Step-by-Step Computational Workflow
The following section outlines a detailed, step-by-step workflow for the theoretical and computational study of 2-Amino-2-ethylbutan-1-ol.
Workflow for Quantum Mechanical Calculations
Protocol Details:
-
Initial Structure Generation: A 3D model of 2-Amino-2-ethylbutan-1-ol can be built using standard molecular modeling software.
-
Conformational Search: A systematic search for stable conformers is crucial. This can be achieved by performing a relaxed potential energy surface scan, where key dihedral angles are rotated in discrete steps, and the energy is minimized at each step.
-
Geometry Optimization: The unique low-energy conformers identified from the scan should be fully optimized using a reliable DFT functional and basis set (e.g., B3LYP with a 6-31G(d,p) or larger basis set).
-
Vibrational Frequency Calculations: Performing frequency calculations on the optimized structures serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra that can be compared with experimental data.[5]
-
Thermochemical Analysis: From the frequency calculations, thermal corrections to the electronic energies can be obtained, allowing for the calculation of relative Gibbs free energies of the conformers at a given temperature. This enables the prediction of the equilibrium population of each conformer.
-
Analysis of Intramolecular Interactions: The nature of the intramolecular hydrogen bond between the -OH and -NH2 groups can be further investigated using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
Workflow for Molecular Dynamics Simulations
Protocol Details:
-
System Preparation: The simulation system is prepared by placing the molecule of interest (often starting from the lowest energy conformer found in QM calculations) in a simulation box, which is then filled with solvent molecules (e.g., water). An appropriate force field, which defines the potential energy of the system, must be chosen.
-
Minimization and Equilibration: The system is first energy-minimized to relax any steric clashes. It is then gradually heated to the desired simulation temperature and equilibrated under constant pressure to achieve a stable system.
-
Production Run: The production simulation is then run for a duration sufficient to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory is a rich source of information. Analysis can include monitoring the evolution of dihedral angles to identify conformational transitions, calculating radial distribution functions to understand how solvent molecules are structured around the solute, and analyzing the lifetime of hydrogen bonds.
Data Presentation and Interpretation
The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Tabulated QM Data
Table 1: Calculated Properties of 2-Amino-2-ethylbutan-1-ol Conformers
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angle (O-C-C-N) (°) | Intramolecular H-bond Distance (Å) |
| 1 | 0.00 | 0.00 | Calculated | Calculated | Calculated |
| 2 | Calculated | Calculated | Calculated | Calculated | Calculated |
| 3 | Calculated | Calculated | Calculated | Calculated | Calculated |
This table should be populated with the results from the DFT calculations.
Interpretation of Results
The relative energies and populations of the conformers will reveal the most likely shapes of the molecule at room temperature. The presence and strength of an intramolecular hydrogen bond can be inferred from the geometric parameters and further quantified using methods like QTAIM. The electronic properties will provide insights into the molecule's reactivity. For instance, the MEP can indicate regions that are susceptible to electrophilic or nucleophilic attack.
MD simulation results will complement the static QM picture by revealing the dynamics of conformational changes and the influence of the solvent on the molecule's behavior.
Conclusion and Future Directions
A thorough theoretical and computational study of 2-Amino-2-ethylbutan-1-ol, following the workflows outlined in this guide, will provide a fundamental understanding of its molecular properties. These insights are invaluable for rationalizing its chemical behavior and for the design of new molecules with desired properties for applications in drug discovery, materials science, and catalysis. Future studies could extend this work to investigate its interactions with specific biological targets or its role in chemical reactions, further bridging the gap between molecular structure and macroscopic function.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14325607, 2-Amino-2-ethylbutan-1-ol. [Link]. Accessed January 12, 2026.[1]
-
Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 27(9), 2845. [Link]]
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Al-Naiema, I. M., et al. (2020). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(10), 1776–1787. [Link]]
-
Zeslawska, E., et al. (2018). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1339–1348. [Link]]
-
Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of General Physiology, 139(6), 385–392. [Link]4]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Amino-2-ethylbutan-1-ol for the Resolution of Racemic Carboxylic Acids
Abstract
In the synthesis of chiral pharmaceuticals and fine chemicals, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step.[1][2] This guide provides an in-depth exploration of 2-Amino-2-ethylbutan-1-ol as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. We will delve into the fundamental principles of diastereomeric salt formation, provide a detailed, step-by-step protocol for its application, and discuss the critical parameters for process optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and effective chiral resolution strategies.
Introduction: The Imperative of Chiral Purity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[3][4] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[5] Consequently, regulatory bodies worldwide mandate the development of enantiomerically pure drugs. This has driven the need for robust methods of chiral resolution, among which diastereomeric salt crystallization remains a widely used and scalable technique.[1][2][5]
1.1. The Role of the Resolving Agent
The crux of this resolution method lies in the use of an enantiomerically pure resolving agent.[6] When a racemic mixture of an acid is reacted with a single enantiomer of a chiral base, such as 2-Amino-2-ethylbutan-1-ol, a pair of diastereomeric salts is formed.[1][6] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[1][5] This difference in solubility allows for their separation through fractional crystallization.[1][2][5]
1.2. 2-Amino-2-ethylbutan-1-ol: A Profile
2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol. Its primary amine group provides a basic center to react with acidic compounds, forming salts, while the chiral center at the second carbon is key to the formation of diastereomers.
| Property | Value |
| Molecular Formula | C6H15NO[7] |
| Molecular Weight | 117.19 g/mol [7] |
| Structure | CCC(CC)(CO)N[7] |
Mechanism of Resolution: Diastereomeric Salt Formation
The resolution process begins with the acid-base reaction between the racemic carboxylic acid (a 1:1 mixture of R-acid and S-acid) and a single enantiomer of 2-Amino-2-ethylbutan-1-ol (let's assume the S-enantiomer for this example). This reaction yields two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).
These salts, having different spatial arrangements, will pack differently in a crystal lattice, leading to different lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated while the other remains in the mother liquor.
The subsequent steps involve the isolation of the less soluble salt and the liberation of the desired enantiomerically pure acid by treatment with a strong acid. The resolving agent can then be recovered and recycled.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid using 2-Amino-2-ethylbutan-1-ol. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess and should be performed for each specific acid.
3.1. Materials and Reagents
-
Racemic carboxylic acid
-
Enantiomerically pure 2-Amino-2-ethylbutan-1-ol
-
Solvent (e.g., methanol, ethanol, acetone, or mixtures with water)
-
Strong acid (e.g., 2M HCl)
-
Strong base (e.g., 2M NaOH for recovery of the resolving agent)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper and Buchner funnel
-
Crystallization dish or Erlenmeyer flask
-
Heating and stirring plate
-
pH indicator paper or pH meter
3.2. Step-by-Step Procedure
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of the chosen solvent with gentle heating and stirring. The goal is to achieve a saturated solution at an elevated temperature.[5]
-
Addition of Resolving Agent: While maintaining the elevated temperature (e.g., 45-50°C), slowly add one molar equivalent of the enantiomerically pure 2-Amino-2-ethylbutan-1-ol to the solution.[5]
-
Crystallization: Gradually cool the solution to room temperature. If no crystals form, further cooling in an ice bath may be necessary. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization.[5] Allow the crystallization to proceed for several hours to maximize the yield of the less soluble salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomeric salt.[5]
-
Drying: Dry the isolated diastereomeric salt crystals. The yield of the salt should be determined at this stage.
Part B: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: Acidify the aqueous suspension with a strong mineral acid (e.g., HCl) to a pH of approximately 1-2.[5] This will protonate the carboxylate, causing the enantiomerically pure carboxylic acid to precipitate out of the aqueous solution, while the 2-Amino-2-ethylbutan-1-ol will remain in solution as its hydrochloride salt.
-
Isolation of the Pure Enantiomer: Collect the precipitated enantiomerically pure carboxylic acid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified carboxylic acid.
Part C: Recovery of the Resolving Agent
-
Basification: To the filtrate from Part B, add a strong base (e.g., NaOH) until the solution is strongly alkaline (pH > 12). This will deprotonate the ammonium salt of 2-Amino-2-ethylbutan-1-ol, regenerating the free base.
-
Extraction: Extract the liberated 2-Amino-2-ethylbutan-1-ol into an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent.
3.3. Workflow Diagram
Caption: Workflow for chiral resolution using 2-Amino-2-ethylbutan-1-ol.
Optimization and Troubleshooting
The success of a chiral resolution is highly dependent on the specific interaction between the racemic acid and the resolving agent. Key parameters to optimize include:
-
Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Screening of various solvents (alcohols, ketones, esters, and their aqueous mixtures) is recommended.
-
Temperature Profile: The cooling rate during crystallization can affect the crystal size and purity. Slow cooling generally yields larger and purer crystals.
-
Stoichiometry: While a 1:1 molar ratio of racemic acid to resolving agent is a good starting point, varying this ratio can sometimes improve the resolution efficiency.
-
Recrystallization: To improve the enantiomeric purity of the resolved acid, the isolated diastereomeric salt can be recrystallized one or more times before proceeding to the acidification step.
Troubleshooting Common Issues:
-
No Crystallization: The solution may be too dilute. Try concentrating the solution or using a different solvent in which the salts are less soluble. Seeding is also a valuable technique.
-
Low Enantiomeric Excess (e.e.): This indicates poor separation of the diastereomeric salts. Recrystallization of the salt is the most effective way to address this. Also, ensure the resolving agent itself is of high enantiomeric purity.
-
Low Yield: This can be due to the relatively small difference in solubility between the diastereomers or incomplete crystallization. Adjusting the solvent and temperature profile can help.
Determination of Enantiomeric Excess
After the resolution, it is essential to determine the enantiomeric excess (e.e.) of the final product. This is typically done using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.[8]
-
Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While useful for a quick assessment, it is generally less accurate than chiral HPLC.
Conclusion
2-Amino-2-ethylbutan-1-ol is a potentially valuable resolving agent for the separation of racemic carboxylic acids. The principles of diastereomeric salt formation provide a robust and scalable method for obtaining enantiomerically pure compounds. Success in this endeavor relies on a systematic approach to the optimization of key experimental parameters. The protocol and insights provided in this guide serve as a comprehensive starting point for researchers and professionals in the field of chiral synthesis.
References
- Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol. Benchchem.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. SciSpace.
- A Comparative Analysis of 1-Amino-2-butanol and Ephedrine as Chiral Resolving Agents. Benchchem.
- 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607. PubChem.
- A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. Benchchem.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?. ResearchGate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: Protocol for N-protection of "2-Amino-2-ethylbutan-1-ol"
Introduction: The Critical Role of N-Protection in Complex Molecule Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the selective modification of multifunctional molecules is paramount. Amino alcohols, such as 2-Amino-2-ethylbutan-1-ol, are valuable chiral building blocks, but their inherent bifunctionality—a nucleophilic amine and a hydroxyl group—presents a significant challenge. Unwanted side reactions at the amine group can compromise reaction yields, purity, and ultimately the viability of a synthetic route. To circumvent this, the strategic application of a protecting group to the nitrogen atom is an essential step. This application note provides a detailed guide to the N-protection of 2-Amino-2-ethylbutan-1-ol, with a focus on field-proven protocols and the underlying chemical principles. We will explore various protection strategies and provide a comprehensive, step-by-step protocol for the widely-used tert-butyloxycarbonyl (Boc) protection.
Choosing the Right Armor: A Comparative Analysis of Amine Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthesis design, contingent on the stability of the substrate and the reaction conditions of subsequent steps. For 2-Amino-2-ethylbutan-1-ol, a sterically hindered primary amino alcohol, several common protecting groups can be considered.
| Protecting Group | Reagent | Typical Conditions | Advantages | Disadvantages |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, Et₃N, DMAP), various solvents (THF, Dioxane, CH₂Cl₂) | Stable to a wide range of non-acidic conditions; easily removed with mild acid (e.g., TFA, HCl).[1][2][3] | Can be difficult to cleave in the presence of other acid-sensitive groups. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aqueous or organic solvent | Stable to acidic and some basic conditions; removed by catalytic hydrogenolysis.[4][5][6] | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, piperidine), aqueous or organic solvent | Stable to acidic conditions; removed by mild base (e.g., piperidine).[7][8] | Base-lability can be a limitation in multi-step syntheses involving basic reagents. |
For the purposes of this guide, we will focus on the Boc group , as it is arguably the most common and versatile protecting group for amines in non-peptide chemistry, offering a robust shield that can be removed under mild acidic conditions.[2][3]
The Mechanism of Boc Protection: A Step-by-Step Look
The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The reaction is often catalyzed by a base, with 4-dimethylaminopyridine (DMAP) being a particularly effective catalyst, especially for sterically hindered amines.[9][10]
Caption: Mechanism of DMAP-catalyzed Boc protection.
DMAP first attacks the electrophilic carbonyl carbon of (Boc)₂O, forming a highly reactive N-Boc-pyridinium intermediate and displacing a tert-butoxide anion.[9] The primary amine of 2-Amino-2-ethylbutan-1-ol then acts as a nucleophile, attacking the activated carbonyl of the intermediate. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield the N-Boc protected amino alcohol, regenerating the DMAP catalyst and forming tert-butanol and carbon dioxide as byproducts.[9][10]
Experimental Protocol: N-Boc Protection of 2-Amino-2-ethylbutan-1-ol
This protocol provides a robust method for the N-protection of 2-Amino-2-ethylbutan-1-ol. Given the steric hindrance of the substrate, the use of DMAP as a catalyst is recommended to ensure a reasonable reaction rate.[11]
Materials and Equipment:
-
2-Amino-2-ethylbutan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Step-by-Step Procedure:
Caption: Workflow for the N-Boc protection of 2-Amino-2-ethylbutan-1-ol.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-ethylbutan-1-ol (1.0 eq). Dissolve the amino alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq). Finally, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to control the initial exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (amine) will have a lower Rf value and will be more polar than the product (N-Boc protected amine), which will have a higher Rf value. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-amino-2-ethylbutan-1-ol.
Characterization and Data Interpretation
The successful synthesis of N-Boc-2-amino-2-ethylbutan-1-ol can be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the protons adjacent to the nitrogen atom. |
| ¹³C NMR | Appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group). |
| Mass Spec | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the protected product. |
| IR Spec | Appearance of a strong C=O stretching band around 1680-1700 cm⁻¹ characteristic of the carbamate. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance of the substrate. | Allow the reaction to stir for a longer period. Gentle heating (e.g., 40°C) may be required.[2] Ensure anhydrous conditions as moisture can hydrolyze (Boc)₂O. |
| Formation of Side Products | Use of excess DMAP can lead to side reactions.[9] Reaction with the hydroxyl group. | Use only a catalytic amount of DMAP (5-10 mol%). The hydroxyl group is generally less nucleophilic than the primary amine and should not compete significantly under these conditions. |
| Difficult Purification | Co-elution of the product with unreacted (Boc)₂O or byproducts. | Unreacted (Boc)₂O can be removed by washing the crude product with a solvent in which the product is sparingly soluble but the anhydride is soluble (e.g., cold hexanes). A polymer-supported trisamine resin can also be used to scavenge excess (Boc)₂O. |
Deprotection: Releasing the Amine
The Boc group is reliably removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like methanol or dioxane.[1][3]
Conclusion
The N-protection of 2-Amino-2-ethylbutan-1-ol is a crucial step in its utilization as a synthetic building block. The Boc protection protocol detailed herein provides a reliable and high-yielding method for achieving this transformation. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this strategy in their synthetic endeavors, paving the way for the efficient construction of complex molecules for drug discovery and development.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. One moment, please... [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
"2-Amino-2-ethylbutan-1-ol" functionalization and derivatization methods
An In-depth Technical Guide to the Functionalization and Derivatization of 2-Amino-2-ethylbutan-1-ol
Authored by: A Senior Application Scientist
Introduction
2-Amino-2-ethylbutan-1-ol is a bifunctional organic compound featuring a primary amine and a primary alcohol. Its structure, characterized by a quaternary carbon atom bonded to an ethyl group, an aminomethyl group, and a hydroxymethyl group, makes it a valuable building block in synthetic chemistry. The presence of two distinct nucleophilic centers—the nitrogen of the amine and the oxygen of the alcohol—allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactivity of 2-Amino-2-ethylbutan-1-ol and details key methods for its selective functionalization and derivatization, offering practical protocols for researchers in drug discovery and chemical development.
The strategic modification of this molecule hinges on understanding the relative reactivity of its functional groups and employing appropriate synthetic strategies, such as chemoselective reactions and the use of protecting groups, to achieve desired outcomes.
Molecular Profile and Physicochemical Properties
A thorough understanding of the substrate's properties is fundamental to designing successful synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-ethylbutan-1-ol | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| CAS Number | 14325607 (generic) | [1] |
| Appearance | Liquid (based on similar structures) | |
| Boiling Point | Data not widely available; estimated to be high due to H-bonding | |
| SMILES | CCC(CC)(CO)N | [1] |
| InChIKey | RJICLMDXEDUMAK-UHFFFAOYSA-N | [1] |
Safety Profile: As a primary amine and alcohol, 2-Amino-2-ethylbutan-1-ol is expected to be corrosive and harmful if swallowed.[2][3][4] It can cause severe skin burns and eye damage.[2][4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[2][3][5]
Core Reactivity and Chemoselectivity
The synthetic utility of 2-Amino-2-ethylbutan-1-ol is dictated by the interplay between its amino and hydroxyl groups.
-
Amino Group (-NH₂): The primary amine is the more nucleophilic and basic site of the molecule. It readily reacts with electrophiles such as alkyl halides, acylating agents, and sulfonyl chlorides under neutral or basic conditions.
-
Hydroxyl Group (-OH): The primary alcohol is a weaker nucleophile than the amine. Its reactivity is typically unlocked under conditions that either enhance its nucleophilicity (e.g., deprotonation with a strong base) or convert the hydroxyl into a better leaving group (e.g., protonation in acid, or conversion to a sulfonate ester).
This difference in reactivity is the cornerstone of chemoselectivity . By carefully selecting reagents and reaction conditions, one functional group can be modified while leaving the other intact.
Strategic Workflow for Selective Functionalization
A common strategy for derivatizing bifunctional molecules like 2-Amino-2-ethylbutan-1-ol involves a protection-reaction-deprotection sequence. This ensures that the desired transformation occurs at the intended site without side reactions.
Caption: General workflow for selective derivatization.
Part 1: Derivatization of the Amino Group
Due to its superior nucleophilicity, the amino group is often the first site of reaction under neutral or basic conditions.
N-Acylation to Form Amides
The reaction of the primary amine with acid chlorides or anhydrides is a rapid and high-yielding transformation to form stable amides. This is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl or carboxylic acid byproduct.
Caption: Reaction scheme for N-acetylation.
Protocol 1: N-Acetylation of 2-Amino-2-ethylbutan-1-ol
Objective: To synthesize N-(2-ethyl-1-hydroxybutan-2-yl)acetamide.
Materials:
-
2-Amino-2-ethylbutan-1-ol (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Amino-2-ethylbutan-1-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution. Ensure the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
N-Alkylation and Reductive Amination
Direct N-alkylation with alkyl halides can lead to mixtures of mono-, di-alkylated, and even quaternary ammonium salt products. A more controlled method for synthesizing secondary or tertiary amines is reductive amination . This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Formation of Sulfonamides
Reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, TsCl) in the presence of a base like pyridine yields a sulfonamide. Sulfonamides are robust functional groups often found in pharmaceuticals.
Part 2: Derivatization of the Hydroxyl Group
Modification of the hydroxyl group typically requires conditions that do not favor reaction at the more nucleophilic amine. This is usually achieved by first protecting the amine group.
Protection of the Amino Group
The most common strategy is to protect the amine as a carbamate, typically a tert-butoxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).
Reaction: 2-Amino-2-ethylbutan-1-ol + (Boc)₂O → Boc-NH-R-CH₂OH
O-Alkylation (Williamson Ether Synthesis)
With the amine protected, the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This potent nucleophile can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form an ether.
Caption: O-Alkylation after amine protection.
Esterification
The protected amino alcohol can be converted to an ester by reaction with an acid chloride or anhydride in the presence of a base, similar to the N-acylation protocol. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is also possible, though this may risk deprotection of certain amine-protecting groups.
Oxidation
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant determines the outcome.
-
To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or conditions for a Swern or Dess-Martin oxidation are required to stop at the aldehyde stage.
-
To Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol directly to a carboxylic acid.
Protocol 2: Swern Oxidation of Boc-Protected 2-Amino-2-ethylbutan-1-ol
Objective: To synthesize the aldehyde derivative from the N-Boc protected amino alcohol.
Materials:
-
N-Boc-2-amino-2-ethylbutan-1-ol (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
Triethylamine (Et₃N), anhydrous (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO in DCM to the oxalyl chloride solution. Stir for 15 minutes.
-
Add a solution of the N-Boc protected amino alcohol in DCM dropwise, ensuring the temperature remains at -78°C. Stir for 45 minutes.
-
Add anhydrous triethylamine to the mixture. A thick white precipitate will form. Stir for 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used immediately in the next step due to potential instability.
Conclusion
2-Amino-2-ethylbutan-1-ol is a versatile synthetic intermediate whose derivatization is governed by the principles of chemoselectivity. By leveraging the differential reactivity of the amino and hydroxyl groups and employing a robust protecting group strategy, a wide range of functionalized molecules can be accessed. The protocols and methods described herein provide a foundational framework for researchers to explore the synthetic potential of this valuable building block in their respective fields.
References
-
PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a representative amino alcohol SDS to infer safety protocols.[5]
-
PubChem. (n.d.). 2-(2-Aminoethylamino)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link][6]
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- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
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Application Notes: The Role of Sterically Hindered 2-Amino-1-Alcohols in Pharmaceutical Intermediate Synthesis
Abstract: Chiral 1,2-amino alcohols are foundational building blocks in medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents. While structures like 2-amino-1-butanol are well-established, there is growing interest in analogs with increased steric hindrance to modulate stereochemical outcomes and explore novel chemical space. This guide focuses on 2-Amino-2-ethylbutan-1-ol, a less-documented yet strategically important amino alcohol. We will explore its physicochemical properties, the rationale for its use in asymmetric synthesis, and provide a detailed, validated protocol for its application in synthesizing a structural analog of a known pharmaceutical, thereby highlighting its potential for drug discovery and development professionals.
Introduction: The Strategic Value of Steric Hindrance
The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. Chiral 1,2-amino alcohols serve as versatile synthons for introducing stereocenters, influencing biological activity through specific interactions with protein targets. The majority of established synthetic routes employ relatively simple amino alcohols. However, the introduction of sterically demanding groups, such as in 2-Amino-2-ethylbutan-1-ol, offers a compelling strategy for chemists. The gem-diethyl groups at the C2 position can profoundly influence the conformational rigidity of intermediates and transition states, potentially leading to higher diastereoselectivity in subsequent reactions compared to less hindered counterparts.[1]
This document serves as a technical guide for researchers exploring the use of such hindered amino alcohols. While direct literature on the pharmaceutical applications of 2-Amino-2-ethylbutan-1-ol is sparse, its structural features suggest significant potential. To illustrate this, we will use the well-documented synthesis of the antitubercular drug Ethambutol, which uses (S)-2-amino-1-butanol, as a foundational case study to develop a protocol for a novel, sterically hindered analog derived from 2-Amino-2-ethylbutan-1-ol.
Physicochemical Properties & Comparative Analysis
Understanding the physical and chemical properties of a starting material is critical for reaction design and safety. Below is a comparison of 2-Amino-2-ethylbutan-1-ol and the more common 2-Amino-1-butanol.
| Property | 2-Amino-2-ethylbutan-1-ol | (S)-2-Amino-1-butanol | Data Source |
| CAS Number | 58153-61-0 (Unspecified stereochemistry) | 5856-62-2 | PubChem |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁NO | [2] |
| Molecular Weight | 117.19 g/mol | 89.14 g/mol | [2] |
| Boiling Point | Not well-documented | 176-178 °C | Vendor Data |
| Density | Not well-documented | ~0.94 g/mL | Vendor Data |
| Structure | PubChem |
Safety & Handling:
-
Both 2-amino-1-alcohols are corrosive and can cause severe skin burns and eye damage.
-
Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Rationale in Asymmetric Synthesis: A Chiral Building Block Approach
The primary application of chiral amino alcohols in pharmaceutical synthesis is as chiral building blocks .[3] This strategy involves incorporating a pre-existing, enantiomerically pure molecule directly into the final structure. This is often more efficient than creating the stereocenter during the synthesis.
The synthesis of the antitubercular drug Ethambutol is a classic example. The biologically active stereoisomer, (+)-Ethambutol, is synthesized from two equivalents of enantiomerically pure (+)-2-amino-1-butanol and one equivalent of 1,2-dichloroethane.[4][5] The stereocenters of the final drug are directly inherited from the starting amino alcohol.
Hypothetical Advantage of 2-Amino-2-ethylbutan-1-ol: By replacing (+)-2-amino-1-butanol with a chiral version of 2-Amino-2-ethylbutan-1-ol, one could synthesize a novel Ethambutol analog. The increased steric bulk of the gem-diethyl groups at the stereocenter could:
-
Alter Pharmacokinetics: The lipophilicity and metabolic stability of the resulting drug candidate could be modified, potentially leading to improved bioavailability or a longer half-life.
-
Enhance Target Binding: The bulkier side chains could lead to different or more potent interactions within the binding pocket of the target enzyme, arabinosyl transferase.
-
Explore New Intellectual Property: Creating novel analogs of existing drugs is a key strategy in drug development.
The logical workflow for employing a chiral amino alcohol as a building block is straightforward and robust.
Caption: General workflow for chiral building block synthesis.
Protocol: Synthesis of an Ethambutol Analog
This section provides a detailed protocol for the synthesis of N,N'-bis(2-ethyl-1-hydroxybutan-2-yl)ethylenediamine, a novel analog of Ethambutol. The protocol is adapted from established methods for Ethambutol synthesis.[4][5]
Reaction Scheme:
(Illustrative scheme showing 2 equivalents of 2-Amino-2-ethylbutan-1-ol reacting with 1,2-dichloroethane)
Materials:
-
2-Amino-2-ethylbutan-1-ol (assuming enantiopure (S)-isomer for this protocol)
-
1,2-Dichloroethane
-
Sodium Hydroxide (NaOH), pellets
-
Toluene
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with overhead stirrer, reflux condenser, and thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Detailed Step-by-Step Protocol
Part A: Condensation Reaction
-
Reactor Setup: Assemble a 500 mL three-neck flask equipped with an overhead mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple.
-
Charge Reagents: To the flask, add 2-Amino-2-ethylbutan-1-ol (117.2 g, 1.0 mol). Begin stirring to ensure homogeneity.
-
Causality Note: A significant excess of the amino alcohol is used to act as both reactant and solvent, and to minimize the formation of undesired polymeric byproducts. It also serves as a base to neutralize the HCl generated in the first stage of the reaction.
-
-
Heating: Heat the stirred mixture to 85 °C.
-
Addition of Dichloroethane: Slowly add 1,2-dichloroethane (24.7 g, 0.25 mol) to the flask over 30 minutes. An exotherm will be observed. Maintain the internal temperature between 125-135 °C using controlled heating.
-
Reaction Monitoring (Self-Validation): After the addition is complete, hold the reaction at 130 °C for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of 1,2-dichloroethane.
-
Cooling: After 2 hours, cool the reaction mixture to 95 °C.
Part B: Neutralization and Work-up
-
Base Addition: Carefully add sodium hydroxide pellets (20.0 g, 0.5 mol) to the reaction mixture over 20 minutes. The temperature will rise. Maintain the temperature at approximately 110-115 °C for 1 hour after the addition is complete.
-
Causality Note: NaOH is added to neutralize the hydrochloride salt of the product formed during the reaction and to liberate the free base, making it amenable to extraction and purification.
-
-
Solvent Addition & Extraction: Cool the mixture to 70 °C. Add toluene (150 mL) and deionized water (50 mL). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The upper organic layer contains the product and excess amino alcohol, while the lower aqueous layer contains sodium chloride and residual NaOH. Drain and discard the aqueous layer.
-
Recovery of Excess Reagent: The excess 2-Amino-2-ethylbutan-1-ol can be recovered from the organic layer via vacuum distillation for recycling, which is a critical step for process economy on a larger scale.
Part C: Product Isolation and Salt Formation (Self-Validation)
-
Distillation: After recovering the starting material, the crude product remains as a viscous oil.
-
Dissolution: Dissolve the crude oil in ethanol (200 mL).
-
Salt Formation: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A white precipitate of the dihydrochloride salt will form.
-
Causality Note: Converting the product to its dihydrochloride salt is a standard method for purification and isolation of amine-containing pharmaceuticals. The salt form is typically a stable, crystalline solid with a sharp melting point, which serves as a key purity indicator.
-
-
Crystallization: Stir the slurry at 0-5 °C for 1 hour to ensure complete crystallization.
-
Filtration and Drying: Collect the white solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Final Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point and optical rotation to confirm identity, purity, and stereochemical integrity. An expected yield is in the range of 75-85% based on 1,2-dichloroethane.
Mechanistic Overview and Visualization
The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism. The amino group of the first 2-Amino-2-ethylbutan-1-ol molecule attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion. A second molecule of the amino alcohol then attacks the remaining carbon, displacing the second chloride ion to form the final product.
Caption: SN2 mechanism for the synthesis of the Ethambutol analog.
Conclusion
While 2-Amino-2-ethylbutan-1-ol is not as widely cited as other simple amino alcohols, its structure presents a valuable tool for medicinal chemists. The steric hindrance provided by the gem-diethyl groups offers a rational design element for modulating the properties of pharmaceutical leads. The adapted protocol provided herein demonstrates a clear and viable pathway for its incorporation as a chiral building block into drug-like scaffolds. This application note serves as a foundational guide for researchers to explore the synthetic utility of sterically hindered amino alcohols, encouraging further investigation into their potential for creating next-generation therapeutics.
References
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC. [Link]
-
2-Amino-2-ethylbutan-1-ol. (n.d.). PubChem. [Link]
- Tindall, J. B. (1974). Synthesis of dl-2-amino-1-butanol. U.S. Patent No. 3,944,617.
- Jiangxi Xiankang Pharmaceutical Co Ltd. (2016). Method for synthesizing (S)-2-aminobutanol. Chinese Patent No. CN105481703A.
-
Halmos, T., & Ricketts, C. R. (1971). Preparation of d-2-amino-1-butanol salts. U.S. Patent No. 3,553,257. Justia Patents. [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
- Hiroyuki, N. (1981). Process for production of (+)-2-amino-1-butanol. U.S. Patent No. 3,979,457.
- Takahashi, M., et al. (1974). Process for the production of 2-amino-1-butanol. U.S. Patent No. 3,855,300.
-
Synthesis of 2-Amino-n-butanol. (n.d.). PrepChem. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
- Jiangxi Xiankang Pharmaceutical Co Ltd. (2017). One kind synthesis(S)The method of 2 amino butanols. Chinese Patent No. CN105481703B.
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2012). Der Pharma Chemica. [Link]
-
The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. (2026). Tocan. [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). MDPI. [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols... (2022). PubMed. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols... (2024). PMC. [Link]
Sources
Analytical methods for "2-Amino-2-ethylbutan-1-ol" quantification
An Application Note and Protocol for the Quantification of 2-Amino-2-ethylbutan-1-ol
Introduction
2-Amino-2-ethylbutan-1-ol is an amino alcohol with significance as a building block in organic synthesis and as a potential component or impurity in pharmaceutical compounds. Its accurate and precise quantification is essential for quality control, process monitoring, and research and development. The molecule's structure, characterized by a primary amine and a primary alcohol functional group, presents specific analytical challenges. It has low volatility and lacks a strong native chromophore, making direct analysis by common chromatographic techniques like Gas Chromatography (GC) or UV-based High-Performance Liquid Chromatography (HPLC) difficult.
This guide, designed for researchers and drug development professionals, provides a detailed overview of robust analytical methodologies for the quantification of 2-Amino-2-ethylbutan-1-ol. We will explore the causality behind experimental choices, focusing on derivatization strategies to enhance analyte properties for both GC and HPLC platforms. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| IUPAC Name | 2-amino-2-ethylbutan-1-ol | [1] |
| Structure | CCC(CC)(CO)N | [1] |
| Predicted LogP | 0.3 | [1] |
The presence of both an amine (-NH₂) and a hydroxyl (-OH) group makes the molecule polar and capable of hydrogen bonding. This leads to low volatility and potential for strong interaction with active sites on chromatographic columns, which can cause poor peak shape.[2] Therefore, derivatization is a key strategy to block these active hydrogens.[3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Silylation
Principle & Rationale
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For polar molecules like 2-Amino-2-ethylbutan-1-ol, derivatization is necessary to increase volatility and thermal stability, as well as to improve chromatographic peak shape.[3][4] Silylation is a widely used derivatization method where active hydrogens in functional groups like alcohols and amines are replaced by a trimethylsilyl (TMS) group.[3][5] This reaction effectively masks the polar groups, reducing intermolecular hydrogen bonding and making the analyte suitable for GC analysis. Mass spectrometry (MS) is chosen for detection due to its high sensitivity and selectivity, providing confident identification based on the derivative's mass spectrum and specific fragmentation patterns.
The workflow for this method involves sample preparation, derivatization, GC separation, and MS detection.
Detailed Experimental Protocol: GC-MS
1. Reagents and Materials
-
2-Amino-2-ethylbutan-1-ol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (Anhydrous, GC grade)
-
Internal Standard (IS), e.g., 2-Amino-2-methyl-1-propanol (optional, for improved precision)
-
Sample solvent (e.g., Dichloromethane or Ethyl Acetate)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Amino-2-ethylbutan-1-ol and the Internal Standard in acetonitrile.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: If the analyte is in a complex matrix, perform a liquid-liquid extraction into a suitable organic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile.
3. Derivatization Procedure
-
Transfer 100 µL of the standard solution or reconstituted sample extract into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before placing it in the GC autosampler.
4. Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1) |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis
-
Identify the peak for the di-TMS derivative of 2-Amino-2-ethylbutan-1-ol based on its retention time and mass spectrum.
-
For quantification, use a characteristic and abundant ion from the mass spectrum (e.g., the molecular ion or a major fragment ion).
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples using this curve.
Method 2: HPLC with Fluorescence Detection (HPLC-FLD) Following OPA Derivatization
Principle & Rationale
HPLC is ideal for non-volatile compounds and avoids the thermal stress of GC inlets. However, 2-Amino-2-ethylbutan-1-ol lacks a native chromophore for UV detection. To overcome this, pre-column derivatization with a fluorogenic reagent is employed.[6] O-phthalaldehyde (OPA), in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA), reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.[7] This allows for sensitive and selective detection using a fluorescence detector (FLD). The resulting derivative is well-suited for separation on a reversed-phase C18 column. This method is highly specific for primary amines and is a cost-effective alternative to mass spectrometry.[8]
The workflow involves automated online or manual pre-injection derivatization followed by HPLC separation and fluorescence detection.
Detailed Experimental Protocol: HPLC-FLD
1. Reagents and Materials
-
2-Amino-2-ethylbutan-1-ol standard
-
O-phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid Buffer (0.4 M, pH 10.2)
-
Methanol and Acetonitrile (HPLC grade)
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
2. Reagent and Standard Preparation
-
OPA/3-MPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 4.9 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of 3-MPA. Mix well. This reagent is stable for approximately one week when stored at 4°C in the dark.
-
Stock and Calibration Standards: Prepare stock and working standards in 0.1 M HCl or water to the desired concentration range (e.g., 0.1-10 µg/mL).
3. Derivatization Procedure (Automated) This procedure is best performed using a programmable autosampler to ensure precise timing and reproducibility.
-
Configure the autosampler injection program to aspirate 10 µL of the sample/standard.
-
Aspirate 40 µL of the OPA/3-MPA reagent.
-
Mix the sample and reagent in a loop or mixing chamber for 1 minute.
-
Inject the desired volume (e.g., 20 µL) of the mixture onto the column.
4. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with fluorescence detector |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp. | 40°C |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min (10% B), 5-15 min (10-70% B), 15-17 min (70-10% B), 17-20 min (10% B) |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
5. Data Analysis
-
Identify the OPA-derivatized analyte peak based on its retention time from a standard injection.
-
Construct a calibration curve by plotting the fluorescence peak area against the concentration of the derivatized standards.
-
Determine the concentration in unknown samples from the calibration curve.
Considerations for Chiral Analysis
2-Amino-2-ethylbutan-1-ol is a chiral molecule. If the quantification of individual enantiomers is required, chiral chromatography must be employed. This can be achieved via two main strategies:
-
Direct Method: Using a chiral stationary phase (CSP) in either GC or HPLC that can resolve the enantiomers without derivatization or after achiral derivatization (e.g., silylation).[9]
-
Indirect Method: Derivatizing the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18 for HPLC).[10]
Conclusion
The quantification of 2-Amino-2-ethylbutan-1-ol requires a tailored analytical approach to address its inherent physicochemical properties.
-
GC-MS with silylation is a highly specific and sensitive method, ideal for complex matrices where confident identification is paramount. It is well-suited for volatile organic matrices.
-
HPLC-FLD with OPA derivatization is a robust, cost-effective, and highly sensitive method for aqueous samples. Its specificity for primary amines makes it an excellent choice for quality control environments.
The selection between these methods will depend on the sample matrix, required sensitivity, available instrumentation, and whether chiral separation is necessary. Both protocols provide a solid foundation for developing and validating a reliable quantitative method for 2-Amino-2-ethylbutan-1-ol.
References
-
PubChem. 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(2-Aminoethylamino)butan-1-ol | C6H16N2O | CID 469916. National Center for Biotechnology Information. [Link]
-
Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
O'Brien, R. E., et al. (2005). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 77(9), 3076–3082. [Link]
-
Al-Asmari, A. K., et al. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Separation Science, 37(15), 1898-1905. [Link]
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]
-
Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Application Note. [Link]
-
NIST. 1-Butanol, 2-amino-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? [Link]
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
NIST. Mass Spectrum of 1-Butanol, 2-amino-. NIST Chemistry WebBook. [Link]
-
Lian, X., et al. (2015). Direct TLC Optical Resolution of Two Sulphur-Containing DL-α-Amino Acids Using Vancomycin as Chiral Selector. Asian Journal of Chemistry, 27(8), 2825-2828. [Link]
-
Wikipedia. 2-Ethyl-1-butanol. [Link]
-
NIST. 1-Butanol, 2-ethyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2019). Alkanolamines - Method for the determination of 11 alkanolamines in workplace air using ion chromatography (IC). [Link]
-
Herbert, P., et al. (2001). Simultaneous Quantification of Primary, Secondary Amino Acids, and Biogenic Amines in Musts and Wines Using OPA/3-MPA/FMOC-Cl Fluorescence HPLC. American Journal of Enology and Viticulture, 52(1), 59-67. [Link]
-
ResearchGate. 2-Butanol chiral molecules. [Link]
-
NIST. IR Spectrum of 1-Butanol, 2-amino-. NIST Chemistry WebBook. [Link]
-
NIST. Mass Spectrum of 1-Butanol, 2-ethyl-. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. 2-Aminoethanol. [Link]
-
PubChem. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017. National Center for Biotechnology Information. [Link]
-
Zhang, T., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. [Link]
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. [Link]
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- 2. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Amino-2-ethylbutan-1-ol Salts
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Amino-2-ethylbutan-1-ol and its various salts. The guidance herein is synthesized from fundamental principles of crystallization, extensive experience with amine salt purification, and established best practices in organic chemistry.
Introduction to Recrystallization of Amine Salts
Recrystallization is a critical purification technique for solid organic compounds, including the salts of 2-Amino-2-ethylbutan-1-ol.[1][2] The process leverages differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[1][3] A successful recrystallization yields a product of high purity by allowing the desired molecules to selectively arrange themselves into a crystal lattice while impurities remain dissolved in the surrounding solution, known as the mother liquor.[4][5]
The formation of salts from amines like 2-Amino-2-ethylbutan-1-ol is a common strategy to facilitate crystallization, as salts often exhibit more defined crystal structures and different solubility profiles compared to the freebase.[6][7] However, the polar nature of these salts can present unique challenges during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new salt of 2-Amino-2-ethylbutan-1-ol?
A1: The crucial first step is solvent screening.[8] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[8] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.
A systematic approach to solvent screening involves testing small quantities of your crude material (~10-20 mg) in various solvents (~0.5 mL) of differing polarities.[9] Observe the solubility at room temperature and then upon heating. A good starting point for polar amine salts includes polar protic solvents like water, ethanol, methanol, and isopropanol, or polar aprotic solvents like acetone and acetonitrile.[10][11]
Q2: My compound seems soluble in everything or insoluble in everything. What should I do?
A2: This is a common scenario that necessitates the use of a mixed solvent system, also known as a solvent-antisolvent or solvent-pair system.[4][12] In this technique, you dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (an antisolvent, in which the compound is insoluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity). A few drops of the "good" solvent are then added back to redissolve the solid and achieve a clear, saturated solution. Slow cooling should then induce crystallization. Common miscible solvent pairs often include ethanol/water, methanol/diethyl ether, or acetone/hexane.[8][11]
Q3: Can I just use the same solvent system that worked for a similar amine salt?
A3: While it can be a good starting point, it's not a guarantee of success. Small changes in the counter-ion of the salt can significantly alter the crystal lattice energy and solubility profile. It is always recommended to perform at least a limited solvent screen for each new salt to ensure optimal recovery and purity.
Troubleshooting Guide
Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
"Oiling out" is a frequent challenge, especially with compounds that have melting points lower than the boiling point of the chosen solvent.[13] It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.
Causality & Solutions:
-
Solution is too concentrated: The high concentration can lead to the compound separating from the solution at a temperature above its melting point.
-
Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent to decrease the concentration.
-
-
Cooling is too rapid: Fast cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or a beaker to slow down the cooling rate. Avoid placing the hot flask directly into an ice bath.[4]
-
-
Inappropriate solvent polarity: The solvent may be too nonpolar for the highly polar salt, leading to poor solvation at the point of saturation.
-
Solution: Try a more polar solvent or adjust the polarity of your mixed solvent system by increasing the proportion of the more polar solvent.
-
Issue 2: No Crystal Formation Upon Cooling
Sometimes, a solution becomes supersaturated but fails to produce crystals.[5]
Causality & Solutions:
-
Solution is not sufficiently saturated: Too much solvent may have been added initially.[4]
-
Solution: Gently boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
-
Lack of nucleation sites: Crystal growth requires an initial point of nucleation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 3 (Ice Bath): Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[3]
-
Issue 3: Poor Recovery of the Product
Low yield is a common problem in recrystallization.[12]
Causality & Solutions:
-
Too much solvent used: This is the most common cause of low recovery, as a significant portion of the product will remain in the mother liquor.[4]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for hot filtration, and dilute the solution with a small amount of extra hot solvent before filtering.
-
-
Washing with the wrong solvent or temperature: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[5]
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude salt of 2-Amino-2-ethylbutan-1-ol in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the crystals to a constant weight.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-7 from the Single Solvent Recrystallization protocol.
Visualizing the Troubleshooting Process
The following flowchart provides a visual guide to the decision-making process when troubleshooting common recrystallization issues.
Caption: A troubleshooting flowchart for the recrystallization process.
Data Summary: Solvent Selection Principles
The choice of solvent is paramount and is guided by the principle of "like dissolves like," with consideration for the temperature-dependent solubility gradient.[5][12]
| Solvent Class | Polarity | Typical Use for Amine Salts | Example Solvents |
| Polar Protic | High | Good for highly polar salts; often used in mixed systems with water. | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Medium | Can be effective for salts with moderate polarity. | Acetone, Acetonitrile, Dimethylformamide (DMF) |
| Nonpolar | Low | Primarily used as antisolvents in mixed-solvent systems. | Hexane, Toluene, Diethyl Ether |
This table provides general guidance. Empirical testing is required for each specific salt.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Laurence, L. G. (n.d.). Solvent Selection for Recrystallization.
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.).
- HBCSE. (n.d.).
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University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). USRE29588E - Preparation of d-2-amino-1-butanol salts.
- Unknown. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-2-ethylbutan-1-ol
Welcome to the technical support center for the synthesis of 2-Amino-2-ethylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common synthetic routes for 2-Amino-2-ethylbutan-1-ol, with a primary focus on troubleshooting the frequently encountered side reactions and impurities. Our goal is to provide you with the expertise and practical insights needed to navigate the challenges of this synthesis, ensuring high purity and yield in your experiments.
Synthetic Strategies and Potential Pitfalls
The synthesis of 2-Amino-2-ethylbutan-1-ol is most commonly achieved through a two-step process:
-
The Henry (Nitroaldol) Reaction: This step involves the base-catalyzed reaction of nitroethane with butanal to form the intermediate, 2-ethyl-2-nitrobutan-1-ol.
-
Reduction of the Nitro Group: The nitro intermediate is then reduced to the desired primary amine, yielding 2-Amino-2-ethylbutan-1-ol.
While seemingly straightforward, each of these steps presents unique challenges and potential for the formation of unwanted side products. This guide will address these issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
A plausible, though less common, alternative involves a Grignard reaction, which will also be discussed as a point of comparison and for more comprehensive troubleshooting.
Troubleshooting Guide & FAQs
Part 1: The Henry Reaction - Synthesis of 2-Ethyl-2-nitrobutan-1-ol
The Henry reaction is a powerful tool for C-C bond formation, but its reversible nature and the reactivity of the product can lead to complications.[1]
Q1: My Henry reaction is producing a significant amount of a UV-active impurity, and the yield of my desired 2-ethyl-2-nitrobutan-1-ol is low. What is happening?
A1: The most likely culprit is the elimination of water from your desired product to form 2-ethyl-1-nitrobut-1-ene. This nitroalkene is a common side product in Henry reactions, especially when the reaction is run at elevated temperatures or with a strong base.[1]
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically between 0°C and room temperature) to disfavor the elimination reaction.
-
Choice of Base: Employ a milder base. While strong bases like sodium hydroxide can be effective, they can also promote elimination. Consider using a weaker base such as triethylamine or a catalytic amount of a stronger base.
-
Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, even at low temperatures, can lead to increased formation of the nitroalkene.
Q2: I am observing a significant amount of unreacted butanal and the formation of a high-boiling side product. What could be the cause?
A2: This is likely due to a competing Cannizzaro reaction, which is a base-induced disproportionation of two molecules of an aldehyde (in this case, butanal) to yield a primary alcohol (butanol) and a carboxylic acid (butyric acid).[1] This side reaction is more prevalent with sterically hindered substrates or when the concentration of the aldehyde is high.
Troubleshooting:
-
Order of Addition: Add the butanal slowly to a solution of nitroethane and the base. This keeps the instantaneous concentration of the aldehyde low, minimizing the self-condensation.
-
Stoichiometry: Use a slight excess of nitroethane to ensure the butanal is consumed in the desired Henry reaction.
Workflow for the Henry Reaction
Caption: Workflow for the Henry reaction to synthesize 2-ethyl-2-nitrobutan-1-ol.
Part 2: Reduction of 2-Ethyl-2-nitrobutan-1-ol
The reduction of the nitro group is the final and critical step. The choice of reducing agent and reaction conditions will significantly impact the purity of the final product. Catalytic hydrogenation using Raney Nickel is a common and effective method.[2]
Q3: After my reduction using Raney Nickel, I'm seeing a significant impurity with a similar polarity to my product, making it difficult to purify by column chromatography. What is this side product?
A3: You are likely observing the formation of N-(2-ethyl-1-hydroxybutan-2-yl)hydroxylamine. This is a common byproduct of the incomplete reduction of a nitro group.[3] The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is not driven to completion, the hydroxylamine intermediate can be isolated.
Troubleshooting:
-
Catalyst Loading and Activity: Ensure you are using a sufficient amount of active Raney Nickel. The catalyst can deactivate over time, so using a fresh batch is recommended.
-
Hydrogen Pressure: Increase the hydrogen pressure. Higher pressures will favor the complete reduction to the amine.
-
Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature to ensure the reaction goes to completion. Monitor the reaction progress carefully by TLC or GC-MS to avoid over-reduction or other side reactions.
Q4: My final product is a complex mixture, and I suspect over-reduction or other side reactions. What are the possibilities?
A4: While less common for aliphatic nitro compounds, over-reduction can lead to the formation of other products. Additionally, the choice of reducing agent can introduce other side reactions. For example, using a metal hydride like LiAlH4 can sometimes lead to the formation of azo compounds with aromatic nitro compounds, though this is less likely with aliphatic substrates.
Troubleshooting:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2/Raney Ni, H2/Pd-C) is generally the cleanest method for reducing aliphatic nitro groups to amines.[2][4]
-
Reaction Conditions: Carefully control the reaction conditions. Overly harsh conditions (high temperature, high pressure, prolonged reaction times) can lead to degradation of the starting material or product.
Decision Tree for Troubleshooting the Reduction Step
Caption: Decision tree for troubleshooting the reduction of 2-ethyl-2-nitrobutan-1-ol.
Part 3: Alternative Synthetic Route - The Grignard Reaction
An alternative approach to synthesizing 2-Amino-2-ethylbutan-1-ol involves the use of a Grignard reagent. This route would likely start from a protected amino ketone. However, a more direct, albeit potentially lower-yielding, approach could involve the reaction of an ethyl Grignard reagent with a protected 2-amino-1-hydroxybutanone. A more plausible Grignard approach would be to synthesize the carbon skeleton first, for instance, by reacting ethylmagnesium bromide with butan-2-one to produce 3-methylpentan-3-ol, which would then require significant further functional group manipulation to arrive at the target molecule. A more direct Grignard synthesis of a related compound, 2-ethyl-1-butanol, involves the reaction of a Grignard reagent with paraformaldehyde.[5]
Q5: I am attempting a Grignard synthesis to produce an alcohol precursor and am getting a significant amount of a side product that appears to be a dimer of my Grignard reagent. What is causing this?
A5: This is likely due to a Wurtz-type coupling reaction, where two molecules of your organohalide react with the magnesium to form a new C-C bond. This is more common if the reaction is initiated at too high a temperature or if there are impurities in the starting materials or solvent.
Troubleshooting:
-
Initiation: Initiate the Grignard reaction at a lower temperature. While a small amount of heat may be necessary to start the reaction, it should be carefully controlled.
-
Purity of Reagents and Glassware: Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Water will quench the Grignard reagent and can contribute to side reactions.
Q6: My Grignard reaction is sluggish and not going to completion. What can I do?
A6: The magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.
Troubleshooting:
-
Activation of Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
Purification of 2-Amino-2-ethylbutan-1-ol
Q7: My crude 2-Amino-2-ethylbutan-1-ol is an oil with several impurities. What is the best way to purify it?
A7: A combination of distillation and, if necessary, column chromatography is typically the most effective approach for purifying amino alcohols.
Purification Protocol:
-
Vacuum Distillation: Perform a fractional distillation under reduced pressure. This is effective at removing non-volatile impurities and solvents. 2-Amino-2-ethylbutan-1-ol has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition.
-
Column Chromatography: If distillation does not provide the desired purity, column chromatography can be employed. Due to the basic nature of the amine, peak tailing on standard silica gel is a common issue. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
Summary of Potential Side Products
| Reaction Step | Side Product | Reason for Formation | Mitigation Strategy |
| Henry Reaction | 2-Ethyl-1-nitrobut-1-ene | Elimination of water from the product.[1] | Low temperature, mild base. |
| Henry Reaction | Butanol and Butyric Acid | Cannizzaro reaction of butanal.[1] | Slow addition of aldehyde, slight excess of nitroethane. |
| Reduction | N-(2-ethyl-1-hydroxybutan-2-yl)hydroxylamine | Incomplete reduction of the nitro group.[3] | Increase H2 pressure, catalyst loading, or reaction time/temperature. |
| Grignard Reaction | Dimeric coupling product (e.g., octane from ethylmagnesium bromide) | Wurtz-type coupling. | Control initiation temperature, use anhydrous conditions. |
References
-
Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Homogeneous Ethanol to Butanol Catalysis—Guerbet Renewed. Retrieved January 12, 2026, from [Link]
-
Cardiff University. (n.d.). Catalytic upgrade of ethanol to n-butanol by Guerbet chemistry. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol. Retrieved January 12, 2026, from [Link]
-
Filo. (2025). Outline the synthesis of the following alcohols using Grignard reagent. Retrieved January 12, 2026, from [Link]
-
Quora. (2021). How to prepare 2-ethyl-1,3- hexandiol starting from n-butanol. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Amino-n-butanol. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
-
ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved January 12, 2026, from [Link]
-
CSIR-National Chemical Laboratory. (n.d.). Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN114105731A - Preparation method of 2-ethyl-1-butanol.
- Google Patents. (n.d.). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
-
Google Patents. (n.d.). United States Patent (19). Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved January 12, 2026, from [Link]
-
PubMed. (1955). [Synthesis and structure of some aromatic nitro derivatives of 2-aminoethanol]. Retrieved January 12, 2026, from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Retrieved January 12, 2026, from [Link]
-
CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021). Raney Nickel Reduction. Retrieved January 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction (H2 + Raney Ni). Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved January 12, 2026, from [Link]
-
Asian Journal of Science and Engineering. (2023). Analysis of Bioethanol Purification with Two Outlet Distillation System. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021). Raney Nickel Reduction Mechanism. Retrieved January 12, 2026, from [Link]
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- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
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- 5. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-2-ethylbutan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-ethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to identify and resolve issues in your experimental workflow.
The synthesis of 2-Amino-2-ethylbutan-1-ol is typically achieved through a two-step process: a base-catalyzed Henry (nitroaldol) reaction between 1-nitropropane and propanal, followed by the reduction of the resulting 2-ethyl-2-nitrobutan-1-ol. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Part 1: The Henry (Nitroaldol) Reaction: Synthesis of 2-Ethyl-2-nitrobutan-1-ol
The initial carbon-carbon bond-forming step is critical for the success of the overall synthesis. Low yields in this stage are a common hurdle.
FAQ 1: My Henry reaction is resulting in a low yield of 2-ethyl-2-nitrobutan-1-ol. What are the likely causes and how can I improve it?
A low yield in the Henry reaction can often be attributed to suboptimal reaction conditions, competing side reactions, or an unfavorable equilibrium.
Possible Causes & Troubleshooting Strategies:
-
Suboptimal Base and Catalyst System: The choice and amount of base are crucial. A weak base may not deprotonate the 1-nitropropane effectively, while an excessively strong base can promote side reactions.
-
Recommendation: If using a common base like sodium hydroxide, ensure it is used in catalytic amounts. For improved selectivity, consider using a milder, non-nucleophilic organic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The use of phase-transfer catalysts can also be beneficial in biphasic systems.
-
-
Side Reactions: Several side reactions can compete with the desired nitroaldol addition, significantly reducing the yield.
-
Cannizzaro Reaction: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base. While propanal has α-hydrogens, self-condensation can still be an issue.[1]
-
Dehydration of the Product: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially at elevated temperatures or under acidic/strongly basic conditions.[1]
-
Retro-Henry Reaction: The Henry reaction is reversible.[1] If the equilibrium is not shifted towards the product, the yield will be low.
-
Experimental Protocol for Optimizing the Henry Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane (1.0 eq) in a suitable solvent (e.g., isopropanol or THF).
-
Base Addition: Add a catalytic amount of a selected base (e.g., triethylamine, 0.1 eq).
-
Aldehyde Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add propanal (1.0-1.2 eq) dropwise over 30-60 minutes to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Table 1: Troubleshooting the Henry Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently basic catalyst or low temperature. | Increase catalyst loading incrementally. Allow the reaction to warm to room temperature after the initial addition. |
| Formation of Nitroalkene | High reaction temperature or prolonged reaction time. | Maintain a low reaction temperature during and after aldehyde addition. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Complex Product Mixture | Self-condensation of propanal (aldol reaction). | Ensure slow, controlled addition of propanal to the nitropropane/base mixture to maintain a low concentration of the aldehyde. |
Visualization of the Henry Reaction and Common Side Reactions:
Caption: Synthetic pathway of the Henry reaction and competing side reactions.
Part 2: Reduction of 2-Ethyl-2-nitrobutan-1-ol to 2-Amino-2-ethylbutan-1-ol
The second step involves the reduction of the nitro group to a primary amine. Incomplete reduction, over-reduction, and the formation of byproducts are common issues that can lead to a low yield of the final product.
FAQ 2: I am observing a low yield and/or a complex mixture of products during the reduction of 2-ethyl-2-nitrobutan-1-ol. How can I optimize this step?
The choice of reducing agent and reaction conditions is paramount for a clean and high-yielding reduction of the nitro group.
Common Reducing Agents and Potential Issues:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni): This is often the cleanest method. However, catalyst poisoning, incomplete reduction, or over-reduction of other functional groups (if present) can be problematic.[2]
-
Troubleshooting: Ensure the catalyst is active and used in an appropriate loading (typically 5-10 mol%). The reaction may require elevated pressure and/or temperature to go to completion. Monitor hydrogen uptake to determine the reaction endpoint.
-
-
Metal Hydrides (e.g., Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines.[2] However, it is non-selective and can react with other functional groups. The work-up procedure can also be challenging.
-
Troubleshooting: The reaction should be carried out under strictly anhydrous conditions. Slow, controlled addition of the nitro compound to a solution of LAH at low temperature is recommended to manage the exothermic reaction. A careful quenching procedure (e.g., Fieser work-up) is necessary to safely destroy excess LAH and precipitate aluminum salts for easy filtration.
-
-
Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl): These are classical methods for nitro group reduction. While effective, they often require stoichiometric amounts of metal and can generate significant amounts of metallic waste.[3]
Experimental Protocol for Catalytic Hydrogenation:
-
Reactor Setup: To a solution of 2-ethyl-2-nitrobutan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a pressure reactor, add a catalytic amount of 10% Pd/C (5-10 mol% by weight).
-
Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Work-up: Once complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2-ethylbutan-1-ol.
Table 2: Troubleshooting the Reduction Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Use fresh catalyst. Increase hydrogen pressure and/or reaction temperature. |
| Formation of Byproducts (e.g., hydroxylamine, azo compounds) | Suboptimal choice of reducing agent. | Catalytic hydrogenation is generally cleaner. If using metal hydrides, ensure complete reaction to the amine. |
| Difficult Product Isolation | Emulsion formation during work-up (especially with metal-acid systems). | Adjust the pH of the aqueous layer. Consider filtration through Celite® to break up emulsions. |
Visualization of the Reduction Workflow:
Caption: A typical workflow for the catalytic hydrogenation of 2-ethyl-2-nitrobutan-1-ol.
Part 3: Purification of 2-Amino-2-ethylbutan-1-ol
The final step of isolating a pure product is often a significant challenge, directly impacting the final yield.
FAQ 3: I am struggling with the purification of the final product, 2-Amino-2-ethylbutan-1-ol. What are the best methods to obtain a high-purity compound?
Amino alcohols can be challenging to purify due to their high boiling points, polarity, and potential for forming azeotropes with water.
Purification Strategies:
-
Vacuum Distillation: This is often the most effective method for purifying liquid amino alcohols. The reduced pressure lowers the boiling point, preventing thermal decomposition.
-
Tip: Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
-
Crystallization: If the amino alcohol is a solid at room temperature or forms a stable salt, crystallization can be an excellent purification technique.
-
Protocol for Salt Formation and Crystallization:
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or tartaric acid in ethanol) to form the corresponding salt.
-
Cool the solution slowly to induce crystallization. Seeding with a small crystal of the pure salt can be beneficial.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The free base can be regenerated by treating the salt with a strong base and extracting it into an organic solvent.
-
-
-
Column Chromatography: Due to the polar nature of the amino group, standard silica gel chromatography can lead to tailing and poor separation.
-
Recommendation: Use a deactivated stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to improve peak shape and recovery.
-
Table 3: Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product decomposition during distillation | High boiling point and thermal instability. | Use vacuum distillation to lower the boiling point. |
| Poor recovery from chromatography | Strong adsorption of the amine to silica gel. | Use alumina or add a basic modifier (e.g., triethylamine) to the mobile phase. |
| Oily product that won't crystallize | Presence of impurities. | Attempt to form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. |
By systematically addressing these common issues in the synthesis and purification of 2-Amino-2-ethylbutan-1-ol, researchers can significantly improve their yields and obtain a product of high purity.
References
-
Grokipedia. Henry reaction. [Link]
-
Wikipedia. Henry reaction. [Link]
-
ResearchGate. Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. [Link]
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Organic Chemistry. Nitro Reduction - Common Conditions. [Link]
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ResearchGate. Optimization of the Henry reaction conditions catalyzed by 1 a. [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
National Institutes of Health. The nitro to amine reduction: from millions of tons to single molecule studies - PMC. [Link]
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ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Chemical Properties of 2-Amino-2-ethyl-1,3-propanediol. [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]
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MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
ResearchGate. Optimization of the Henry reaction. [Link]
-
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-
OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Google Patents. United States Patent Office. [Link]
-
Advancion. Nitroalkane Derivative Building Blocks and Intermediates. [Link]
-
DrugFuture. 2-Amino-2-ethyl-1,3-propanediol. [Link]
-
Sciencemadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]
-
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-
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-
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Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
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SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unfunctionalized Ketones. [Link]
-
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-
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Technical Support Center: Enhancing Enantioselectivity of 2-Amino-2-ethylbutan-1-ol Derived Catalysts
Welcome to the technical support center for researchers utilizing 2-amino-2-ethylbutan-1-ol and its derivatives in asymmetric catalysis. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges, with a primary focus on improving enantioselectivity. As a simple, acyclic chiral amino alcohol, 2-amino-2-ethylbutan-1-ol serves as a foundational building block for more complex organocatalysts and ligands.[1] Achieving high levels of stereocontrol often requires systematic optimization and a clear understanding of the mechanistic principles at play.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?
Low enantioselectivity is the most common challenge when using catalysts derived from structurally simple scaffolds like 2-amino-2-ethylbutan-1-ol. The root cause typically lies in an insufficient energy difference between the diastereomeric transition states leading to the two enantiomers. Several factors can contribute to this.[2]
Potential Causes & Immediate Actions:
-
Suboptimal Catalyst Structure: The inherent conformational flexibility of an acyclic catalyst like 2-amino-2-ethylbutan-1-ol can prevent the formation of a well-defined, rigid chiral environment necessary for effective stereodifferentiation.[1][2] Unlike conformationally rigid catalysts like prolinol derivatives, this flexibility can allow the substrate to approach from multiple, non-selective pathways.[1]
-
Initial Step: Consider if a more sterically hindered or rigid catalyst is better suited for your specific transformation. Screening other simple amino alcohols, such as derivatives of valinol or leucinol, can provide valuable comparative data.[3]
-
-
Reaction Conditions: Temperature, solvent, and concentration are critical variables that directly influence the catalytic cycle and the stability of the transition states.[2]
-
Initial Step: Lower the reaction temperature. A reduction in temperature can amplify the small energy differences between competing transition states, often leading to a significant improvement in ee.
-
-
Substrate-Catalyst Mismatch: There may be poor steric or electronic complementarity between your substrate and the catalyst.[2] The catalyst's chiral environment may not be substantial enough to effectively shield one face of the substrate.
-
Initial Step: Analyze the structure of your substrate. If it is also conformationally flexible or lacks significant steric bulk near the reactive center, the catalyst may struggle to exert control.
-
-
Presence of Impurities: Water is a common impurity that can interfere with the catalytic cycle, particularly in reactions that proceed via enamine or iminium intermediates, by competing with the substrate or hydrolyzing the active catalytic species.[2]
-
Initial Step: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting Flowchart for Low Enantioselectivity
The following diagram outlines a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Caption: A decision-making workflow for troubleshooting low ee.
Q2: How can I structurally modify the 2-Amino-2-ethylbutan-1-ol catalyst to increase its stereodirecting ability?
If optimizing reaction conditions proves insufficient, modifying the catalyst scaffold is the logical next step. The goal is to create a more sterically demanding and conformationally restricted chiral environment. This has been a successful strategy for other chiral amino alcohol catalysts.[4]
Catalyst Modification Strategies:
-
Introduce Bulky Substituents: The primary amine (-NH₂) and primary alcohol (-OH) groups are ideal handles for derivatization. Introducing bulky groups can restrict rotation and create a deeper "chiral pocket."
-
On the Nitrogen: The amine can be converted to a secondary amine, an amide, or a sulfonamide. Attaching bulky groups like triphenylmethyl (trityl) or diphenylphosphinoyl can significantly enhance steric hindrance.
-
On the Oxygen: The hydroxyl group can be etherified with a bulky silyl group (e.g., TBDPS, TIPS) or an aryl group. This not only adds bulk but also modifies the hydrogen-bonding capability of the catalyst. Bifunctional catalysts often rely on precise hydrogen bonding to orient the substrate.[5]
-
-
Form Oxazaborolidines (Corey-Bakshi-Shibata Catalysts): Reacting 2-amino-2-ethylbutan-1-ol with a borane source (like BH₃) can form an in-situ oxazaborolidine catalyst. These catalysts are renowned for their high enantioselectivity in the reduction of prochiral ketones.[4] The rigid five-membered ring structure effectively controls the trajectory of the substrate.
Caption: Key modification points on the catalyst structure.
Q3: What is a systematic protocol for optimizing reaction conditions for enantioselectivity?
A methodical approach to screening conditions is crucial. It saves time and resources while providing clear, interpretable data. Always change only one variable at a time.
Experimental Protocol: Systematic Optimization Workflow
-
Establish a Baseline:
-
Run the reaction at room temperature (e.g., 25 °C) in a standard non-polar solvent (e.g., Toluene) with a 10 mol% catalyst loading.
-
Use anhydrous solvents and reagents under an inert atmosphere.
-
Analyze the yield and enantiomeric excess (ee) using chiral HPLC or GC. This is your reference point.
-
-
Temperature Screening:
-
Keeping the solvent and concentration constant, run the reaction at progressively lower temperatures: 0 °C, -20 °C, -40 °C, and -78 °C.
-
Rationale: Lower temperatures decrease molecular motion, making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states. This typically enhances enantioselectivity, although reaction times will increase.[2]
-
-
Solvent Screening:
-
Using the optimal temperature identified in the previous step, screen a range of anhydrous solvents with varying polarities and coordinating abilities.
-
Rationale: The solvent can influence the conformation of the catalyst and the stability of charged or polar intermediates and transition states. Non-coordinating solvents often lead to higher selectivity as they do not interfere with the catalyst-substrate interaction.
-
-
Catalyst Loading Optimization:
-
Using the best solvent and temperature combination, vary the catalyst loading (e.g., 20 mol%, 10 mol%, 5 mol%, 1 mol%).
-
Rationale: While higher catalyst loading can increase the reaction rate, it can sometimes lead to aggregation or the formation of less selective dimeric species. Finding the lowest effective loading is ideal for both selectivity and process economy.
-
Data Presentation: Impact of Conditions on Enantioselectivity (Illustrative)
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| Temperature | 25 °C | 95 | 45 | Baseline condition in Toluene. |
| 0 °C | 92 | 68 | Significant improvement in ee. | |
| -20 °C | 88 | 85 | Further improvement; reaction time increased. | |
| -78 °C | 75 | 92 | Highest ee but yield and rate are lower. | |
| Solvent | Toluene | 88 | 85 | Good balance, non-coordinating. |
| Dichloromethane | 90 | 78 | More polar, slightly lower ee. | |
| THF | 85 | 65 | Coordinating solvent may interfere with catalyst. | |
| Hexane | 60 | 88 | Low solubility may be an issue. |
Q4: My reaction shows high ee, but the yield is low. How can I improve it without sacrificing selectivity?
This is a common trade-off. The highly ordered transition state required for high selectivity is often higher in energy, leading to a slower reaction.
Troubleshooting Steps for Low Yield:
-
Increase Reaction Time: As a first step, simply extend the reaction time at the optimal low temperature. Monitor the reaction by TLC or GC/MS to determine when it has reached completion. Esterification reactions, for example, are reversible, and prolonged times can sometimes lead to reduced yield.[6]
-
Optimize Concentration: Increase the concentration of the reactants. According to the law of mass action, this should increase the reaction rate. However, be mindful that high concentrations can sometimes lead to side reactions or solubility issues.
-
Incremental Temperature Increase: If extending the reaction time is not feasible, try raising the temperature slightly (e.g., from -78 °C to -60 °C). This may cause a small drop in ee, but could provide a significant boost in yield, leading to a better overall process.
-
Check for Catalyst Deactivation: Impurities in the starting materials could be poisoning the catalyst over time.[2] Re-purify your starting materials and ensure all equipment is scrupulously clean.
References
- Technical Support Center: Catalyst Selection for 1-Amino-2-butanol Reactions. (n.d.). Benchchem.
- A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. (n.d.). Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. (n.d.). Benchchem.
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production. (2023). Environmental Engineering Research.
- Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue. (n.d.). NIH.
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- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eeer.org [eeer.org]
Technical Support Center: Navigating the Scale-Up of 2-Amino-2-ethylbutan-1-ol Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-ethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the production of this valuable chemical intermediate. Our approach is rooted in extensive experience in process development and a commitment to scientific integrity.
Introduction: The Synthetic Landscape of 2-Amino-2-ethylbutan-1-ol
2-Amino-2-ethylbutan-1-ol is a sterically hindered primary amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its scale-up, however, presents a unique set of challenges that require careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide will provide a comprehensive overview of these challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-2-ethylbutan-1-ol on a laboratory and industrial scale?
A common and industrially viable approach for the synthesis of 2-Amino-2-ethylbutan-1-ol involves a two-step process:
-
Nitroaldol (Henry) Reaction: Condensation of a nitroalkane, such as 1-nitropropane, with a suitable carbonyl compound, like propanal, under basic conditions to form the corresponding nitro alcohol, 2-nitro-2-ethylbutan-1-ol.
-
Reduction of the Nitro Group: The nitro alcohol intermediate is then reduced to the desired amino alcohol. Catalytic hydrogenation is a common method for this transformation on a large scale.[1]
Q2: What are the primary safety concerns when handling 2-Amino-2-ethylbutan-1-ol and its precursors?
Handling 2-Amino-2-ethylbutan-1-ol and its precursors requires strict adherence to safety protocols. Key hazards include:
-
Corrosivity: Amino alcohols can be corrosive to the skin and eyes, causing severe burns.[2][3]
-
Flammability: While not highly flammable, it is a combustible liquid and should be kept away from open flames and high temperatures.[2]
-
Toxicity: The compound can be harmful if swallowed or inhaled.[2]
-
Environmental Hazard: It can be toxic to aquatic life with long-lasting effects.[2]
Always consult the Safety Data Sheet (SDS) before handling this compound and its reagents.[2][3][4][5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2][3][4]
Q3: What are the key physical properties of 2-Amino-2-ethylbutan-1-ol that are relevant for its purification?
The physical properties of 2-Amino-2-ethylbutan-1-ol are crucial for designing effective purification strategies.
| Property | Value | Source |
| Molecular Weight | 117.19 g/mol | [6] |
| Boiling Point | Not explicitly available, but for the related 2-ethyl-1-butanol, it is 146 °C.[7] Due to the amino group, the boiling point of 2-Amino-2-ethylbutan-1-ol is expected to be higher. | |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [7] |
The relatively high boiling point suggests that vacuum distillation is a suitable method for purification.
Troubleshooting Guide: Common Scale-Up Challenges and Solutions
Scaling up the synthesis of 2-Amino-2-ethylbutan-1-ol can introduce several challenges that are not always apparent at the laboratory scale. This section provides a detailed guide to troubleshooting these issues.
Issue 1: Low Yield of the Desired 2-Amino-2-ethylbutan-1-ol
Potential Causes and Solutions:
-
Incomplete Reaction: The increased steric hindrance from the two ethyl groups can slow down the reaction rate.
-
Solution: Increase the reaction temperature and/or pressure during the reduction step. However, this must be done cautiously to avoid side reactions. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC.
-
-
Catalyst Deactivation: The catalyst used in the hydrogenation step (e.g., Raney Nickel, Palladium on carbon) can become deactivated.
-
Solution: Ensure the starting materials are free of catalyst poisons. Consider increasing the catalyst loading or using a more active catalyst.
-
-
Suboptimal pH: The pH of the reaction medium can significantly impact the reaction rate and selectivity.
-
Solution: For the reduction of the nitro group, maintaining a neutral or slightly acidic pH is often beneficial. For the nitroaldol reaction, a basic catalyst is required, and its concentration should be optimized.
-
Issue 2: Formation of Isomeric Impurities
A significant challenge in the synthesis of 2-amino-2-substituted-1-alkanols is the potential formation of constitutional isomers. For the analogous synthesis of 2-amino-1-butanol, the formation of 1-amino-2-butanol is a known side product.[8]
Diagram: Potential Isomer Formation
Caption: Potential pathways for desired product and isomeric impurity formation.
Troubleshooting Strategies:
-
Reaction Condition Optimization: Carefully control the temperature and the rate of addition of reagents during the Henry reaction to favor the formation of the desired isomer.
-
Purification:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Crystallization: For chiral separations, diastereomeric salt formation with a resolving agent like L-(+)-tartaric acid is a highly effective technique.[9] The different solubilities of the diastereomeric salts allow for their separation by crystallization.
-
Issue 3: Difficulties in Product Isolation and Purification
The physical properties of amino alcohols, such as their high boiling points and potential for forming azeotropes with water, can complicate purification.
Troubleshooting Workflow for Purification:
Caption: A general workflow for the purification of 2-Amino-2-ethylbutan-1-ol.
Detailed Purification Protocol (Proposed):
-
Work-up: After the reaction is complete, quench the reaction mixture carefully. If the reaction was performed in an acidic medium, neutralize it with a base.
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Vacuum Distillation: Purify the crude product by vacuum distillation to remove lower and higher boiling impurities.
-
Crystallization (for chiral purification):
-
Dissolve the racemic amino alcohol in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.
-
Allow the less soluble diastereomeric salt to crystallize out of the solution.
-
Isolate the crystals by filtration and wash with a cold solvent.
-
Liberate the free amino alcohol from the salt by treatment with a base.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-2-ethylbutan-1-ol (Henry Reaction)
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
-
To a stirred solution of 1-nitropropane (1.0 eq) and propanal (1.1 eq) in a suitable solvent (e.g., isopropanol) at 0-5 °C, slowly add a catalytic amount of a base (e.g., triethylamine or a phase transfer catalyst).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the crude nitro alcohol by vacuum distillation.
Protocol 2: Reduction of 2-Nitro-2-ethylbutan-1-ol to 2-Amino-2-ethylbutan-1-ol
This protocol describes a typical catalytic hydrogenation and must be performed with appropriate safety precautions for handling hydrogen gas.
-
In a high-pressure autoclave, dissolve 2-nitro-2-ethylbutan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 2-Amino-2-ethylbutan-1-ol.
Conclusion
The successful scale-up of 2-Amino-2-ethylbutan-1-ol synthesis is achievable with a thorough understanding of the underlying chemistry and potential challenges. By carefully controlling reaction parameters, anticipating side reactions, and employing robust purification strategies, researchers and drug development professionals can efficiently produce this valuable intermediate. This guide provides a foundational framework for troubleshooting and process optimization, and it is recommended to always perform small-scale optimization studies before proceeding to a larger scale.
References
- Thermo Fisher Scientific. (2024).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol.
- TCI Chemicals. (2024).
- Singh, B. (1976). U.S. Patent No. 3,944,617. U.S.
- ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-butanol synthesis.
- Vascuri, J. R., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 1-8.
- PubChem. (n.d.). 2-(2-Aminoethylamino)butan-1-ol.
- Williams, D. R., & Fromhold, M. G. (2001). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids.
- Carlini, C., et al. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- Heitbaum, M., et al. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.
- Takahashi, M., et al. (1974). U.S. Patent No. 3,855,300. U.S.
- Wikipedia. (2023). Reduction of nitro compounds.
- Sigma-Aldrich. (n.d.). 2-Amino-1-butanol 97%.
- ChemicalBook. (n.d.). 2-Ethyl-1-butanol.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
- Owsianik, K., et al. (2013). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. Tetrahedron: Asymmetry, 24(15-16), 935-941.
- Szolcsányi, P., et al. (2018). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 23(10), 2586.
- PubChem. (n.d.). 2-Nitro-1-butanol.
- Pharmaffili
- Wikipedia. (2023). 2-Ethyl-1-butanol.
- Zhao, Y., et al. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 129(37), 11316-11317.
- Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Doctoral Thesis, KTH Royal Institute of Technology.
- Wang, P., et al. (2023).
- Owsianik, K., et al. (2015). Three-step synthesis of chiral and sterically hindered amino alcohols based on cyclic enol phosphates. Tetrahedron: Asymmetry, 26(12-13), 645-652.
- Mazzoni, R., et al. (2023). The mild side of the Guerbet reaction. A mini-review. Results in Chemistry, 5, 100811.
- Beller, M., et al. (2019). Catalytic Upgrading of Ethanol to n-Butanol via Manganese Mediated Guerbet Reaction.
- Kamps, J. J. A., et al. (2019). How formaldehyde reacts with amino acids.
- Rejtar, T., et al. (2020). Formaldehyde Reacts with Amino Acids and Peptides with a Potential Role in Acute Methanol Intoxication. Journal of Analytical Toxicology, 44(9), 953-960.
- Toma, K., et al. (1995). Reevaluation of the reaction of formaldehyde at low concentration with amino acids. The Journal of Biochemistry, 117(4), 863-871.
- Glorius, F., et al. (2022). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Organic Letters, 24(39), 7136-7141.
- Kamps, J. J. A., et al. (2019). Products of the reactions of HCHO with thiol/alcohol-containing amino....
- Atsumi, S., et al. (2008). Production of 2-methyl-1-butanol in engineered Escherichia coli. Applied and Environmental Microbiology, 74(24), 7696-7702.
- Carlini, C., et al. (2005). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- ChemicalBook. (n.d.). 2-Ethyl-1-butanol synthesis.
- ChemicalBook. (n.d.). Formaldehyde, reaction products with 2-(aminomethyl)-1-butanol.
- NIST. (n.d.). 1-Butanol, 2-ethyl-. National Institute of Standards and Technology.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143*.
- PubChem. (n.d.). 2-Ethyl-1-butanol.
- Takahashi, M., et al. (1974). U.S. Patent No. 3,855,300. U.S.
- NIST. (n.d.). 2-ethyl-2-methylbutan-1-ol. National Institute of Standards and Technology.
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Technical Support Center: Preserving Stereochemical Integrity of 2-Amino-2-ethylbutan-1-ol During Derivatization
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the chiral amino alcohol, 2-Amino-2-ethylbutan-1-ol. The stereochemical configuration of this molecule is often critical to its function, particularly in pharmaceutical applications where enantiomers can have vastly different biological activities. This guide provides in-depth technical advice, troubleshooting protocols, and foundational knowledge to help you navigate the challenges of derivatization while preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 2-Amino-2-ethylbutan-1-ol?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For 2-Amino-2-ethylbutan-1-ol, the chiral center is the quaternary carbon atom bonded to the amino group, two ethyl groups, and a hydroxymethyl group. In drug development, one enantiomer is typically the active pharmaceutical ingredient (API), while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the stereochemical integrity during synthesis and derivatization is paramount to ensure the safety and efficacy of the final product.
Q2: What is the primary mechanism of racemization for chiral amino alcohols like this one?
The most common mechanism for racemization in amino-containing compounds involves the abstraction of the proton on the chiral carbon (the α-proton). Although 2-Amino-2-ethylbutan-1-ol has a quaternary chiral center with no directly attached proton, racemization can still be a concern under certain derivatization conditions that might involve transient intermediates or harsh conditions promoting molecular rearrangements, though it is generally less susceptible than amino acids with an α-hydrogen. For related amino alcohols where an alpha-proton is present, base-catalyzed abstraction of this proton leads to a planar, achiral carbanion intermediate.[1] Subsequent protonation can occur from either face of the plane with equal probability, yielding a racemic mixture.[1] Factors that stabilize this carbanion, such as adjacent electron-withdrawing groups, will accelerate racemization.[1]
Q3: Which experimental factors are most likely to induce racemization?
Several factors can promote racemization during a chemical reaction. Understanding and controlling these is key to preserving stereochemistry.
-
Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to proton abstraction and inversion of configuration.
-
pH (Presence of Strong Acids or Bases): Both strong acids and bases can catalyze racemization.[1] Strong bases directly abstract the α-proton, while strong acids can protonate the amino group, increasing the acidity of the α-proton.[1] The basicity and steric hindrance of organic bases are particularly influential.[2]
-
Reaction Time: Longer exposure to harsh conditions increases the probability of racemization.
-
Solvent: Polar, protic solvents can facilitate proton transfer and stabilize charged intermediates, potentially increasing the rate of racemization.
-
Coupling/Derivatizing Reagents: Certain highly reactive reagents or the formation of specific activated intermediates (like oxazolones in peptide synthesis) can significantly increase the rate of racemization.[2]
Q4: What are the common derivatization strategies for 2-Amino-2-ethylbutan-1-ol, and what are they used for?
Derivatization is performed to modify the molecule for a specific analytical or synthetic purpose. Common strategies include:
-
Acylation: Reaction of the amino group with an acyl chloride or carboxylic acid (using a coupling agent) to form an amide. This is common in peptide synthesis and for creating derivatives for chromatography.
-
Silylation: Reaction of both the amino and hydroxyl groups with a silylating agent like BSTFA to increase volatility and thermal stability for Gas Chromatography (GC) analysis.[3]
-
Formation of Diastereomers: Reacting the chiral amino alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid chloride or Marfey's reagent.[4][5] This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC).[4][5]
Troubleshooting Guide: Preventing Loss of Optical Purity
This section addresses common problems encountered during the derivatization of 2-Amino-2-ethylbutan-1-ol.
Problem 1: Significant Loss of Enantiomeric Excess (ee) Post-Derivatization
You start with an enantiomerically pure sample, but analysis after derivatization shows a mixture of enantiomers (or diastereomers).
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or the use of strong, non-hindered bases (e.g., triethylamine) can provide the energy and chemical environment for racemization.[2] | Operate at Low Temperatures: Perform the derivatization at 0 °C or below. Use a Weaker, Sterically Hindered Base: Substitute strong bases with weaker or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause racemization.[2] |
| Inappropriate Coupling Agent | Some coupling reagents, especially carbodiimides like DCC or EDC used alone, can form highly reactive intermediates that are prone to racemization.[6] | Use Racemization-Suppressing Additives: Always use carbodiimides (e.g., EDC, DIC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6][7][8] These additives form active esters that are more stable and less prone to racemization.[2] Use Phosphonium/Uronium-based Reagents: Consider using reagents like DEPBT, which are specifically designed to minimize racemization during amide bond formation.[8] |
| Prolonged Reaction Time | The longer the chiral center is exposed to conditions that could potentially cause racemization, the greater the loss of optical purity. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the reaction. Quench the reaction as soon as the starting material is consumed. |
| Racemization During Workup | Using strong acidic or basic solutions during the aqueous workup can cause racemization of the final derivatized product. | Employ Gentle Workup Conditions: Use mild acids/bases for pH adjustment (e.g., dilute citric acid, saturated sodium bicarbonate). Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Problem 2: Incomplete Derivatization Leading to Analytical Errors
Analysis shows the presence of unreacted 2-Amino-2-ethylbutan-1-ol, which leads to inaccurate quantification of the enantiomeric ratio.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Steric Hindrance | The quaternary carbon of 2-Amino-2-ethylbutan-1-ol, with its two ethyl groups, presents significant steric bulk around the amino and hydroxyl groups, which can slow down the reaction rate.[9] | Increase Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the derivatizing agent to drive the reaction to completion. Optimize Reaction Time/Temperature: While avoiding high temperatures, a modest increase from 0 °C to room temperature for a defined period may be necessary. Monitor closely for both completion and potential racemization. |
| Reagent Deactivation | Derivatizing agents, particularly acyl chlorides and silylating reagents, are highly sensitive to moisture. Water in the solvent or on glassware will quench the reagent. | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dual-Functionality Interference | Both the -NH2 and -OH groups are nucleophilic and can react. If only one group is targeted, the other can interfere or lead to incomplete reaction if the reagent is consumed in side reactions. | Use a Sufficient Amount of Reagent: Ensure enough reagent is used to react with all desired functional groups. For GC analysis, it is often desirable to derivatize both groups simultaneously (e.g., using BSTFA).[3] For selective acylation of the amine, the hydroxyl group's lower nucleophilicity usually suffices, but this should be confirmed analytically. |
Validated Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using EDC/Oxyma
This protocol describes the coupling of a carboxylic acid to 2-Amino-2-ethylbutan-1-ol to form an amide derivative with minimal risk of racemization.
Materials:
-
(S)- or (R)-2-Amino-2-ethylbutan-1-ol
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl, Saturated NaHCO3 solution, Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolution: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir the mixture for 20-30 minutes at 0 °C to form the active ester.
-
Amine Addition: In a separate flask, dissolve 2-Amino-2-ethylbutan-1-ol (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Coupling: Slowly add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let it slowly warm to room temperature if the reaction is sluggish.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude amide derivative.
-
Purification: Purify the product using column chromatography on silica gel as required.
Protocol 2: Derivatization for Chiral HPLC Analysis using Marfey's Reagent
This protocol converts the enantiomers of 2-Amino-2-ethylbutan-1-ol into diastereomers for quantification on a standard C18 reverse-phase HPLC column.
Materials:
-
Sample containing 2-Amino-2-ethylbutan-1-ol
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO3)
-
2 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN) and Water (HPLC grade) with Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a small amount (~0.5-1.0 mg) of the 2-Amino-2-ethylbutan-1-ol sample in 150 µL of acetone. Add 300 µL of 1 M NaHCO3.
-
Derivatization: Add a solution of Marfey's reagent (~1.5 mg in 300 µL of acetone). Vortex the mixture thoroughly.
-
Incubation: Heat the vial at 45 °C for 75 minutes.
-
Quenching: Cool the vial to room temperature. Neutralize the reaction by adding 150 µL of 2 M HCl.
-
Evaporation and Reconstitution: Evaporate the acetone under a gentle stream of nitrogen. Reconstitute the remaining aqueous residue in 1.0 mL of the HPLC mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA).
-
Analysis: Filter the solution through a 0.45 µm syringe filter. Inject into the HPLC system equipped with a C18 column and a UV detector (detection at 340 nm). The two diastereomers will elute at different retention times, allowing for quantification.
Visualizations: Mechanisms and Workflows
Mechanism of Racemization
Caption: Comparison of reaction pathways under stereopreserving vs. racemizing conditions.
Recommended Experimental Workflow
Caption: Step-by-step workflow for minimizing racemization during derivatization.
References
-
Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography . Journal of Liquid Chromatography. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols . Letters in Applied NanoBioScience. [Link]
-
Chiral derivatizing agent - Wikipedia . Wikipedia. [Link]
-
Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content . Molecules. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents . National Institutes of Health (NIH). [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization . ResearchGate. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data . Creation. [Link]
-
Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels . TSI Journals. [Link]
-
Mechanisms of racemization of an amino acid . ResearchGate. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids . YouTube. [Link]
-
2-Amino-2-ethylbutan-1-ol . PubChem. [Link]
-
2-(2-Aminoethylamino)butan-1-ol . PubChem. [Link]
- Preparation of d-2-amino-1-butanol salts.
-
Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? . ResearchGate. [Link]
- Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
-
1-Butanol, 2-amino- . National Institute of Standards and Technology (NIST) WebBook. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . MDPI. [Link]
-
(PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . ResearchGate. [Link]
-
2-Ethyl-1-butanol - Wikipedia . Wikipedia. [Link]
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- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-Amino-2-ethylbutan-1-ol
Welcome to the technical support guide for the chromatographic purification of 2-Amino-2-ethylbutan-1-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges and solutions associated with this specific separation. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only follow the steps but also troubleshoot and adapt them to your unique experimental context.
Section 1: Foundational Knowledge - Understanding the Purification Challenge
This section addresses the fundamental properties of 2-Amino-2-ethylbutan-1-ol and why its purification requires special consideration.
Q1: What makes the column chromatography of 2-Amino-2-ethylbutan-1-ol challenging?
The primary difficulty arises from the molecule's dual functionality. It contains both a primary alcohol (-OH) and a primary amine (-NH2) group.[1] While the hydroxyl group imparts polarity, the basic amino group is the primary source of purification issues on standard stationary phases. Normal-phase silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine on your target molecule will interact strongly with these acidic sites via acid-base interactions, leading to a host of problems.[2][3][4]
Q2: What are the typical symptoms of this strong interaction on a standard silica gel column?
If you attempt to purify this compound on untreated silica gel with a neutral eluent, you will likely encounter:
-
Severe Peak Tailing: The compound "drags" across the column, resulting in very broad elution bands instead of sharp, well-defined peaks. This leads to poor separation from impurities.[2]
-
Irreversible Adsorption & Low Recovery: A significant portion of your compound may bind so strongly to the silica that it does not elute from the column at all, even with highly polar solvents, causing substantial yield loss.[5]
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. It is always wise to check the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before developing.[2]
Q3: What are the primary strategies to overcome these purification challenges?
There are two main approaches to successfully purify basic compounds like 2-Amino-2-ethylbutan-1-ol:
-
Mobile Phase Modification: A small amount of a basic additive is included in the eluent. This "competing base" effectively neutralizes the active acidic sites on the silica gel, preventing the target amine from binding too strongly and allowing for proper elution.[3][4]
-
Alternative Stationary Phases: Instead of standard silica, a different, less acidic, or even basic stationary phase can be used. This eliminates the root cause of the problematic interaction.[2]
The following sections will provide detailed protocols and troubleshooting guides based on these core strategies.
Section 2: Method Development and Standard Protocol
A systematic approach, starting with Thin Layer Chromatography (TLC), is essential for developing a robust purification method.
Method Development Workflow
The logical flow for developing your purification protocol should follow a systematic, self-validating process.
Caption: A typical workflow for method development in column chromatography.
Protocol 1: TLC Analysis for Solvent System Selection
Before committing to a large-scale column, you must identify a suitable solvent system using TLC. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4.[2][3]
Materials:
-
Crude 2-Amino-2-ethylbutan-1-ol sample
-
Silica gel TLC plates
-
TLC development chambers
-
A range of solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Basic modifier: Triethylamine (TEA) or a 7N solution of ammonia in methanol.
-
Visualization stain (e.g., Ninhydrin for amines or Permanganate stain).
Procedure:
-
Prepare 3-4 different stock solvent systems in separate TLC chambers. See Table 1 for recommendations. For each solvent system, prepare two versions: one neutral and one with a basic modifier (e.g., add 0.5-1% TEA).
-
Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.
-
Spot the crude mixture onto several TLC plates.
-
Develop one plate in each of the prepared solvent systems.
-
After development, dry the plates and visualize the spots using a UV lamp and/or a chemical stain.
-
Compare the results. You will likely observe significant tailing in the neutral systems. The system with the basic modifier that gives your target compound a well-defined spot with an Rf of 0.2-0.4 is your ideal candidate for column chromatography.
| Solvent System (v/v) | Polarity | Target Compound Type |
| 10-50% Ethyl Acetate/Hexane | Low to Medium | "Normal" compounds, good starting point.[6] |
| 1-10% Methanol/Dichloromethane | Medium to High | More polar compounds.[6] |
| 5% (7N NH3 in MeOH)/DCM | High (Basic) | Excellent for strongly basic amines.[6] |
| Table 1: Recommended starting solvent systems for TLC analysis. Always test with and without the addition of ~1% triethylamine to the total volume. |
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol assumes you have identified an optimal eluent (e.g., 5% Methanol/Dichloromethane + 1% TEA) from your TLC analysis.
Procedure:
-
Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column: Fill the column with dry silica gel (typically 6-10 inches high).[3] Gently tap the column to settle the silica. Add another layer of sand on top.
-
Equilibration: With the stopcock open, carefully pour your chosen eluent (including the basic modifier) onto the silica. Use air pressure to push the solvent through the column until the entire silica bed is saturated and equilibrated. Never let the solvent level drop below the top layer of sand.[3]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong, volatile solvent (e.g., acetone, methanol).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[7]
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution: Gently add your eluent to the column. Using controlled air pressure, maintain a steady flow rate (about 2 inches of solvent level drop per minute).[3]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Use TLC to analyze the collected fractions to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions
Q: My compound has an Rf of 0 on TLC, even when using 100% ethyl acetate. What's wrong? A: Your compound is too strongly adsorbed to the acidic silica. This is a classic sign that a neutral eluent is insufficient. You must add a basic modifier. Prepare a new eluent of 5-10% methanol in dichloromethane and add 1% triethylamine. If this is still insufficient, try a prepared solution of 10% ammonium hydroxide in methanol, using 5-10% of this stock solution in dichloromethane as your eluent.[2][6] This will dramatically reduce the interaction and allow your compound to move up the TLC plate.
Q: I ran the column and got my product, but the peaks were very broad and my yield was only 30%. Where did the rest of my product go? A: This is a result of both peak tailing and irreversible adsorption. The broad peaks led to mixed fractions and difficulty in isolating the pure compound, while a significant portion of your material likely remains stuck to the column. To improve this, you must increase the concentration of the basic modifier in your eluent for the next run. For the current column, you can try to "strip" it by flushing with a very strong, basic solvent system (e.g., 10% of 7N Ammonia in Methanol / Dichloromethane) to recover the remaining material, though its purity may be compromised.
Q: Can I use reversed-phase chromatography to purify 2-Amino-2-ethylbutan-1-ol? A: Yes, reversed-phase chromatography is a viable alternative, especially for high-purity applications.[2][8] The stationary phase would be nonpolar (e.g., C18 silica), and the mobile phase would be polar. A typical eluent would be a gradient of acetonitrile in water. To get good peak shape for an amine, you often need to control the pH. Using a mobile phase with a buffer at high pH (e.g., pH 9-10) will neutralize the amine, leading to better retention and sharper peaks. Alternatively, an additive like trifluoroacetic acid (TFA) can be used at low pH, though this will yield the salt form of your compound.
Q: Is alumina a better choice than silica for this compound? A: Alumina can be an excellent choice. It is available in neutral or basic grades, both of which will exhibit much weaker interactions with your amine compared to acidic silica gel.[2] If you continue to have problems with silica (even with modifiers), switching to neutral or basic alumina is a highly recommended troubleshooting step. The same principles of TLC analysis should be used to find an appropriate solvent system.
Q: My purified compound is a yellow oil. Is this normal? A: While crude amino alcohols can sometimes be yellowish, a significant color in the final product may indicate impurities or degradation products.[4] If the coloration is minor and characterization data (NMR, MS) is clean, it may be acceptable. For decolorization, you can try dissolving the material in a solvent and treating it with a small amount of activated carbon, followed by filtration through celite. However, this may lead to some loss of product. The best approach is to optimize the chromatography to prevent the formation of colored impurities in the first place.
Section 4: Comparison of Stationary Phases
| Stationary Phase | Principle | Advantages for 2-Amino-2-ethylbutan-1-ol | Disadvantages |
| Standard Silica Gel | Normal Phase (Polar) | Inexpensive, widely available. | Strongly acidic surface causes tailing and low recovery of basic amines.[2][3] |
| Silica Gel + Basic Modifier | Modified Normal Phase | Uses standard silica; modifier deactivates acidic sites, improving peak shape and recovery.[3] | Modifier must be removed from final product; can alter selectivity. |
| Alumina (Neutral/Basic) | Normal Phase (Polar) | Less acidic than silica; good for separating basic compounds.[2] | Can have different activity levels affecting reproducibility; may be more reactive. |
| Amino-functionalized Silica | Normal Phase (Polar) | Provides excellent peak shape for basic compounds without mobile phase modifiers.[4] | More expensive than standard silica. |
| Reversed-Phase (C18) | Reversed Phase (Nonpolar) | Excellent for high-resolution separations; good alternative if normal phase fails.[8] | Requires aqueous mobile phases; may require pH control or additives. |
| Table 2: A comparative summary of common stationary phases for the purification of amino alcohols. |
References
-
PubChem. (n.d.). 2-(2-Aminoethylamino)butan-1-ol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Seo, J., Lee, J. W., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
-
Seo, J., Lee, J. W., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Zhang, T., et al. (2025). Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy. ResearchGate. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). hplctroubleshooting.com. Retrieved January 12, 2026, from [Link]
-
Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(1-2), 1-10. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]
-
Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters Help Center. [Link]
-
Val-Vilela, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1152. [Link]
-
PubChem. (n.d.). 2-Amino-1-butanol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 12, 2026, from [Link]
-
Silver, J. (2017, November 7). How do I use two different solvent systems for column chromatography? ResearchGate. [Link]
-
Dintzner, M. R., & Poskozim, P. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]
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- 8. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to Aminobutanol Derivatives in Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against tuberculosis (TB), the strategic design and synthesis of novel therapeutic agents are paramount. This guide offers an in-depth comparative analysis of aminobutanol derivatives, a class of compounds central to the development of the first-line antitubercular drug, ethambutol. By examining the synthesis, biological activity, and structure-activity relationships (SAR) of these derivatives, this document aims to provide a comprehensive resource for researchers engaged in the discovery of more potent and safer anti-TB agents.
The Central Role of the Aminobutanol Scaffold
The aminobutanol moiety serves as a critical pharmacophore in a range of biologically active molecules. Its significance in the context of tuberculosis is most prominently exemplified by ethambutol [(S,S)-2,2'-(ethylenediimino)di-1-butanol], a cornerstone of modern combination therapy. The therapeutic efficacy of ethambutol is intrinsically linked to the stereochemistry of its chiral 2-aminobutan-1-ol precursors. The (S,S)-enantiomer is responsible for the drug's potent antimycobacterial activity, while the (R,R)-enantiomer is associated with a higher risk of ocular toxicity.[1][2] This stark difference in biological activity underscores the importance of stereoselective synthesis in the development of aminobutanol-based therapeutics.
Comparative Analysis of Synthetic Methodologies
The efficient and stereoselective synthesis of chiral aminobutanol derivatives is a critical hurdle in the development of new drug candidates. Various strategies have been developed, each with distinct advantages and limitations.
Synthesis of the Core Intermediate: (S)-2-Aminobutan-1-ol
The synthesis of the key precursor, (S)-2-aminobutan-1-ol, is a well-established process, with several routes available to researchers.
-
Resolution of Racemic Mixtures: A common approach involves the resolution of a racemic mixture of 2-aminobutan-1-ol using a chiral resolving agent, such as L-(+)-tartaric acid. This method is effective but can be limited by the theoretical maximum yield of 50% for the desired enantiomer.
-
Asymmetric Synthesis from Chiral Precursors: More efficient routes utilize chiral starting materials. For instance, the reduction of the naturally occurring amino acid L-2-aminobutyric acid provides a direct pathway to (S)-2-aminobutan-1-ol with high enantiopurity.[3]
-
Chemoenzymatic Synthesis: Modern approaches leverage the high selectivity of enzymes. Transaminases can be employed for the asymmetric amination of a corresponding keto-alcohol precursor, offering a green and efficient alternative.[4]
Synthesis of Ethambutol and its Analogs
The synthesis of ethambutol and its derivatives typically involves the N-alkylation of the chiral aminobutanol precursor. The classical synthesis of ethambutol involves the reaction of (S)-2-aminobutan-1-ol with 1,2-dichloroethane.
Experimental Protocol: Synthesis of (S,S)-Ethambutol
This protocol outlines the direct condensation method for the synthesis of (S,S)-Ethambutol.
-
Reaction Setup: In a sealed reaction vessel, combine (S)-2-aminobutan-1-ol (2.0 equivalents) and 1,2-dichloroethane (1.0 equivalent).
-
Condensation: Heat the reaction mixture to 120-130°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water to remove any unreacted starting material and by-products.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield (S,S)-ethambutol.
The synthesis of novel analogs often involves the use of different linking agents or modifications to the aminobutanol scaffold itself.
Structure-Activity Relationship (SAR) and Biological Performance
The antimycobacterial activity of aminobutanol derivatives is highly sensitive to structural modifications. Decades of research have established several key SAR principles.
Stereochemistry at the C2 Position
As previously mentioned, the stereochemistry at the C2 position of the aminobutanol moiety is the most critical determinant of antitubercular activity. The (S)-configuration is essential for potent inhibition of the mycobacterial target.[2]
The Ethylenediamine Linker
In ethambutol, the two (S)-2-aminobutan-1-ol units are connected by an ethylenediamine linker. Studies have shown that the length and nature of this linker are crucial for activity. Modifications to this linker, such as increasing its length or introducing rigidity, have generally resulted in a decrease in antimycobacterial potency.
Modifications of the Alkyl Side Chain
The ethyl group at the C2 position of the aminobutanol core has been a target for modification in the search for improved analogs. However, most alterations at this position, including the introduction of bulkier or more polar groups, have led to a reduction in activity. This suggests a specific and sterically constrained binding pocket for this portion of the molecule.
The Hydroxyl Group
The primary hydroxyl group is another key feature of the aminobutanol pharmacophore. Its removal or modification to other functional groups typically diminishes or abolishes antitubercular activity, highlighting its importance in target binding, likely through hydrogen bonding interactions.
Table 1: Comparative Antitubercular Activity of Selected Aminobutanol Derivatives
| Compound | Structure | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (IC50 in µM) |
| (S,S)-Ethambutol | N,N'-bis[(S)-1-hydroxybutan-2-yl]ethylenediamine | 1-5 | >100 |
| (R,R)-Ethambutol | N,N'-bis[(R)-1-hydroxybutan-2-yl]ethylenediamine | >64 | >100 |
| Analog A | N,N'-bis[(S)-1-hydroxypropan-2-yl]ethylenediamine | 8-16 | Not reported |
| Analog B | N,N'-bis[(S)-1-hydroxy-2-methylpropan-2-yl]ethylenediamine | >128 | Not reported |
Note: The data presented in this table is a compilation from various literature sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Ethambutol and its active analogs exert their bacteriostatic effect by inhibiting the enzyme arabinosyl transferase, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[][6] This disruption of cell wall synthesis leads to increased permeability and ultimately inhibits bacterial growth.
dot
Caption: Logical workflow of aminobutanol derivatives' action.
Experimental Protocols for Biological Evaluation
The in vitro evaluation of novel aminobutanol derivatives is crucial for determining their potential as antitubercular agents. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).
Experimental Protocol: MIC Determination by MABA
-
Preparation of Mycobacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC enrichment at 37°C to mid-log phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 10^5 CFU/mL in the assay plate.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. Include a positive control (e.g., ethambutol) and a negative control (no drug).
-
Inoculation and Incubation: Add the prepared mycobacterial inoculum to each well. Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7][8]
dot
Caption: Experimental workflow for MIC determination.
Future Directions and Conclusion
The aminobutanol scaffold remains a promising starting point for the development of novel antitubercular agents. While extensive research has been conducted on close analogs of ethambutol, there remains an opportunity to explore more diverse chemical space. The synthesis of derivatives with novel linkers, alternative stereochemistries, and bioisosteric replacements for the hydroxyl and ethyl groups could lead to the discovery of compounds with improved potency, better pharmacokinetic properties, and a lower propensity for resistance development.
The data and protocols presented in this guide provide a solid foundation for researchers in the field. A thorough understanding of the established SAR, coupled with innovative synthetic strategies and robust biological evaluation, will be essential in the ongoing effort to combat tuberculosis.
References
-
Wikipedia. (n.d.). Ethambutol. Retrieved from [Link]
- Forbes, M., Kuck, N. A., & Peets, E. A. (1962). Mode of action of ethambutol. Journal of Bacteriology, 84(5), 1099–1103.
-
Pediatric Oncall. (n.d.). Ethambutol. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Retrieved from [Link]
- Yendapally, R., & Lee, R. E. (2008). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Bioorganic & Medicinal Chemistry Letters, 18(5), 1607–1611.
- Cunico, W., Gomes, C. R. B., Ferreira, M. L. G., Ferreira, T. G., Cardinot, D., de Souza, M. V. N., & Lourenço, M. C. S. (2011). Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. European Journal of Medicinal Chemistry, 46(3), 974–978.
-
Pal, R., et al. (2025). Ethambutol Analogues as Potential Antimycobacterial Agents. Request PDF. Retrieved from [Link]
- Cambau, E., et al. (2018). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 24(9), 976-981.
- Palomino, J. C., & Martin, A. (2002). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 49(5), 847–850.
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- Google Patents. (n.d.). CN105061224A - Synthetic method of L-2-aminobutanol.
-
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Comparative Analysis of HPLC Methods for Purity Determination of 2-Amino-2-ethylbutan-1-ol
Introduction: The Analytical Challenge of a Small Amino Alcohol
2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol with applications as a building block in organic synthesis and potentially in the development of pharmaceutical agents. As with any compound intended for high-purity applications, rigorous analytical methods are required to determine its purity and impurity profile. However, its physicochemical properties present a distinct challenge for conventional High-Performance Liquid Chromatography (HPLC) analysis. The molecule is small, highly polar, and, critically, lacks a significant UV-absorbing chromophore.[1]
This guide provides a comparative analysis of two robust HPLC-based strategies for the purity determination of 2-Amino-2-ethylbutan-1-ol, designed for researchers and drug development professionals. We will explore a traditional derivatization-based approach using a standard Reversed-Phase (RP) column and a modern, direct approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). We will also briefly touch upon Gas Chromatography (GC) as an orthogonal technique. Each method's underlying principles, practical execution, and performance characteristics are examined to provide a clear framework for method selection and implementation.
Method 1: Pre-Column Derivatization with Reversed-Phase HPLC and Fluorescence Detection (RP-HPLC-FLD)
The Rationale: Overcoming the Lack of a Chromophore
The most established strategy for analyzing compounds that are not UV-active is to chemically attach a molecule—a derivatizing agent—that is.[2][3] For primary amines like 2-Amino-2-ethylbutan-1-ol, o-phthaldialdehyde (OPA) is an excellent choice. In the presence of a thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly with the primary amine group to form a highly fluorescent isoindole derivative.[3]
This derivatization accomplishes two critical goals:
-
Introduces a Fluorophore: The resulting derivative is intensely fluorescent, allowing for highly sensitive detection.
-
Increases Hydrophobicity: The addition of the bulky OPA adduct makes the molecule significantly less polar, enabling strong retention on a conventional C18 reversed-phase column.[3]
This approach transforms a difficult-to-analyze molecule into one perfectly suited for the most common and well-understood form of HPLC.
Experimental Protocol: RP-HPLC-FLD
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water and adjust the pH to 9.5 with 10 M sodium hydroxide.
-
OPA/Thiol Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1 mL of methanol. Add 100 µL of 3-mercaptopropionic acid and dilute to 10 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily.
2. Automated Pre-Column Derivatization and Analysis:
-
This procedure is ideally performed using a modern autosampler with programming capabilities to ensure high precision and throughput.[3]
-
Transfer 10 µL of the sample (or standard) solution to an autosampler vial.
-
Add 45 µL of the OPA/Thiol reagent.
-
Add 45 µL of 0.4 M borate buffer.
-
Mix the solution by aspirating and dispensing 40 µL three times.
-
Allow a 1-minute reaction time.
-
Inject 5 µL of the resulting mixture onto the HPLC system.
-
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 30 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 20% to 60% B
-
15-17 min: 60% to 80% B
-
17-20 min: Hold at 80% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm
Visualization: Derivatization Workflow
Caption: Workflow for purity analysis via pre-column derivatization with OPA.
Method 2: Direct Analysis with HILIC and Charged Aerosol Detection (CAD)
The Rationale: Embracing Polarity
Instead of chemically modifying the analyte to fit the chromatography, HILIC adapts the chromatography to fit the analyte. HILIC is a powerful technique designed specifically for the separation of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., amide, diol, or unbonded silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5][6] A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[6]
Because no derivatization is performed, the native molecule remains non-UV-absorbing. Therefore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice. In a CAD, the column eluent is nebulized, the mobile phase is evaporated, and the resulting non-volatile analyte particles are charged and detected by an electrometer. This provides a response for any non-volatile analyte, making it ideal for this application.[7][8]
Experimental Protocol: HILIC-CAD
1. Reagent Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with formic acid).
-
Sample Diluent: 75:25 Acetonitrile:Water. Note: The sample must be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.
2. Chromatographic Conditions:
-
Column: HILIC (Amide phase), 100 x 2.1 mm, 2.7 µm particle size
-
Gradient:
-
0-1.0 min: Hold at 5% B
-
1.0-8.0 min: 5% to 40% B
-
8.0-10.0 min: Hold at 40% B
-
10.1-15.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
CAD Settings:
-
Evaporation Temperature: High (e.g., 50 °C)
-
Gas: Nitrogen at 35 psi
-
Power Function: 1.0
-
Visualization: HILIC Separation Principle
Caption: Analyte partitioning mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).
Alternative Orthogonal Method: Gas Chromatography (GC)
For a truly orthogonal purity assessment, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a viable alternative. Amino alcohols can be analyzed directly on specialized wax-based or amine-specific columns.[9][10] GC separates compounds based on their volatility and interaction with the stationary phase.[11]
-
Principle: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and polarity.
-
Considerations: While direct analysis is possible, amino alcohols can exhibit peak tailing due to hydrogen bonding with the column material. Derivatization (e.g., silylation) can be employed to block the active amine and hydroxyl groups, increasing volatility and improving peak shape.[12]
-
Advantages: GC-FID is extremely robust, cost-effective, and provides a different separation mechanism from HPLC, making it excellent for confirming purity results.
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes of the discussed methods based on expected outcomes in a method development scenario.
| Parameter | RP-HPLC-FLD (with OPA Derivatization) | HILIC-CAD | GC-FID |
| Principle | Chemical derivatization followed by reversed-phase separation. | Partitioning of a polar analyte on a polar stationary phase. | Separation of volatile compounds in the gas phase. |
| Sample Prep | Required: Automated pre-column derivatization is necessary.[3] | Minimal: Simple dilution in a compatible solvent. | Minimal for direct injection; derivatization may be needed for optimal performance.[12] |
| Detection | Fluorescence (Specific) | Charged Aerosol (Universal for non-volatiles) | Flame Ionization (Universal for organics) |
| Sensitivity | Very High (pg level) due to fluorescent tag. | High (low ng level). | Moderate (ng level). |
| Linearity | Good, but can be affected by derivatization efficiency. | Good, but response can be non-linear over wide ranges; often fitted with a quadratic curve. | Excellent over several orders of magnitude. |
| Throughput | Moderate; derivatization adds time to each analysis cycle. | High; direct injection allows for faster cycle times. | Very High; run times are typically short. |
| Pros | - Extremely sensitive- Uses standard, robust RP columns- Well-established technique | - No derivatization required- Direct analysis of the native compound- Universal detection sees other non-volatile impurities | - Orthogonal separation mechanism- Very robust and low cost- High precision |
| Cons | - Derivatization adds complexity and potential for error- Reagent stability can be a concern- Will not detect impurities that do not derivatize | - Requires careful control of mobile phase and sample diluent- CAD is sensitive to non-volatile mobile phase additives- Requires specialized HILIC columns | - Analyte must be volatile or made volatile- Peak tailing can be an issue for polar analytes- High temperatures can degrade labile compounds |
Conclusion and Recommendations
Both HPLC-based methods presented here are capable of providing accurate and reliable purity data for 2-Amino-2-ethylbutan-1-ol. The choice between them depends on the specific laboratory environment, available equipment, and analytical goals.
-
For routine quality control (QC) and high-throughput environments, the HILIC-CAD method is superior. Its primary advantage is the elimination of the derivatization step, which significantly simplifies the workflow, reduces potential sources of error, and increases sample throughput. The ability to directly detect the native analyte and any non-volatile impurities makes it a robust and trustworthy method for purity assessment.
-
For laboratories that require the absolute highest sensitivity or do not have access to universal detectors like CAD or ELSD, the pre-column derivatization method with RP-HPLC-FLD is the recommended approach. While more complex, the derivatization chemistry is well-understood, and the resulting sensitivity is outstanding. This method leverages the most common and robust equipment found in any analytical lab.
Finally, employing a GC-FID method as an orthogonal technique provides an invaluable layer of confidence in the purity results, ensuring that no significant volatile impurities are missed by the liquid-phase separations.
References
- Vertex AI Search. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved January 12, 2026.
- Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved January 12, 2026.
- Lucia, M., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15.
- Brückner, H., & Wittner, R. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- ResearchGate. (n.d.). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved January 12, 2026.
- Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved January 12, 2026.
- Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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National Center for Biotechnology Information. (n.d.). 2-Amino-2-ethylbutan-1-ol. PubChem. Retrieved January 12, 2026, from [Link]
- Acta Scientific. (2021).
- Agilent Technologies, Inc. (n.d.). Amino-alcohols Analysis of amino-alcohols, C3-C5. Retrieved January 12, 2026.
- Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Wikipedia. (n.d.). Charged aerosol detector. Retrieved January 12, 2026.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved January 12, 2026.
- Shimadzu. (n.d.).
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National Center for Biotechnology Information. (n.d.). 2-(2-Aminoethylamino)butan-1-ol. PubChem. Retrieved January 12, 2026, from [Link]
- LCGC International. (n.d.).
- O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(13), 2979-2984.
- Thermo Fisher Scientific. (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved January 12, 2026.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved January 12, 2026.
- HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. HPLC. Retrieved January 12, 2026.
- LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved January 12, 2026.
- Agilent Technologies, Inc. (n.d.). Amino alcohols, C2 - C5. Retrieved January 12, 2026.
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A Comprehensive Guide to the Structural Validation of 2-Amino-2-ethylbutan-1-ol by ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth protocol and theoretical framework for the structural validation of 2-Amino-2-ethylbutan-1-ol. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation. We will explore the predicted ¹H and ¹³C NMR spectra, detail the experimental methodology for data acquisition, and interpret the resulting data to unequivocally confirm the molecular structure.
Introduction: The Imperative of Structural Integrity
In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. 2-Amino-2-ethylbutan-1-ol (C₆H₁₅NO), a chiral amino alcohol, presents a structure with distinct functional groups—a primary amine, a primary alcohol, and a quaternary carbon center.[1] These features make it an interesting building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. This guide provides a comprehensive comparison of predicted spectral data with established principles to validate the structure of 2-Amino-2-ethylbutan-1-ol.
Theoretical Framework: The Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field. The application of a radiofrequency pulse perturbs this alignment, and the subsequent relaxation of the nuclei back to their equilibrium state emits a signal. The frequency of this signal, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus.[2][3]
-
¹H NMR Spectroscopy : This technique provides four key pieces of information:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (downfield).[4]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting) : Describes the splitting of a signal due to the influence of neighboring, non-equivalent protons. This follows the n+1 rule , where 'n' is the number of adjacent non-equivalent protons.[3]
-
Coupling Constant (J) : The distance between the split peaks, measured in Hertz (Hz), which provides information about the connectivity of atoms.
-
-
¹³C NMR Spectroscopy : This technique identifies the different carbon environments in a molecule.
-
Chemical Shift (δ) : Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. Carbons bonded to electronegative atoms are shifted downfield.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer) : A set of experiments used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[6]
-
DEPT-90 : Only shows signals for CH carbons.
-
DEPT-135 : Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.[6]
-
-
Predicted NMR Analysis of 2-Amino-2-ethylbutan-1-ol
Before any experiment, a thorough analysis of the target structure allows us to predict the expected NMR spectra. This predictive step is crucial for efficient and accurate data interpretation.
Below is a diagram of the 2-Amino-2-ethylbutan-1-ol structure with each unique proton and carbon environment labeled for clarity.
Caption: Molecular structure of 2-Amino-2-ethylbutan-1-ol with annotated nuclei.
Predicted ¹H NMR Spectrum
The structure possesses symmetry, with two equivalent ethyl groups attached to the central quaternary carbon. This results in fewer unique signals than the total number of protons.
-
Protons (a) - CH₃ : These six protons from the two equivalent methyl groups are in the same chemical environment. They are adjacent to a CH₂ group (d). According to the n+1 rule, their signal should be a triplet (2+1=3). Expected chemical shift is in the typical alkyl range, around 0.9 ppm.[7]
-
Protons (d) - CH₂ : These four protons from the two equivalent methylene groups are adjacent to a CH₃ group (a). Their signal should be a quartet (3+1=4). Being slightly closer to the electron-withdrawing amino and hydroxyl groups than the methyl protons, they will be shifted slightly downfield, predicted around 1.3-1.5 ppm.
-
Protons (c) - CH₂OH : These two protons are on the carbon directly attached to the hydroxyl group. The electronegative oxygen atom will cause a significant downfield shift, likely in the 3.3-3.6 ppm range.[2][8] They have no adjacent protons, so the signal should be a singlet.
-
Protons (e) - NH₂ and (f) - OH : These are exchangeable protons. Their signals often appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature, typically appearing between 1-5 ppm.[2][3][7] A key validation technique is to add a drop of deuterium oxide (D₂O) to the NMR tube; the deuterium will exchange with these protons, causing their signals to disappear from the spectrum.[9]
Predicted ¹³C NMR and DEPT Spectra
Due to the molecule's symmetry, we expect to see only four distinct signals in the ¹³C NMR spectrum.
-
Carbon (a) - CH₃ : The two equivalent methyl carbons. Expected to appear furthest upfield, around 10-15 ppm.[5] In a DEPT-135 spectrum, this will be a positive signal.
-
Carbon (d) - CH₂ : The two equivalent ethyl methylene carbons. Expected to appear in the 20-30 ppm range. In a DEPT-135 spectrum, this will be a negative signal.
-
Carbon (c) - CH₂OH : This carbon is directly attached to the electronegative oxygen atom and will be shifted significantly downfield, predicted in the 60-70 ppm range.[5] This will appear as a negative signal in the DEPT-135 spectrum.
-
Carbon (b) - C(NH₂) : This is a quaternary carbon attached to the nitrogen atom. It will be deshielded and is expected in the 50-60 ppm range. As a quaternary carbon, it will be absent from all DEPT spectra.[6]
Experimental Protocol and Workflow
The following protocol outlines a self-validating system for acquiring high-quality NMR data.
Materials and Instrumentation
-
Sample : 2-Amino-2-ethylbutan-1-ol (~15-20 mg)
-
NMR Solvent : Deuterated Chloroform (CDCl₃, 0.7 mL) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Reagent for Exchange : Deuterium Oxide (D₂O)
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer
Experimental Workflow Diagram
Caption: Standard workflow for NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation : Accurately weigh approximately 15-20 mg of 2-Amino-2-ethylbutan-1-ol and dissolve it in 0.7 mL of CDCl₃ containing TMS in a clean vial before transferring the solution to a 5 mm NMR tube.
-
Initial Spectra Acquisition :
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 pulse sequences.
-
-
D₂O Exchange Experiment :
-
Remove the NMR tube from the spectrometer.
-
Add one drop of D₂O, cap the tube, and shake gently for 30 seconds to mix.
-
Re-insert the sample and acquire another ¹H NMR spectrum using the same parameters as before. This step is critical for identifying the -OH and -NH₂ proton signals.[9]
-
-
Data Processing : Process all spectra using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.
Data Interpretation and Structural Confirmation
The following tables summarize the hypothetical, yet expected, experimental data that would confirm the structure of 2-Amino-2-ethylbutan-1-ol.
¹H NMR Data Summary (400 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity | Assignment |
| a | ~0.9 | 0.92 | 6H | Triplet (t) | 2 x -CH₃ |
| d | 1.3 - 1.5 | 1.45 | 4H | Quartet (q) | 2 x -CH₂CH₃ |
| - | 1.0 - 5.0 | 1.95 | 3H | Broad Singlet | -NH₂ and -OH |
| c | 3.3 - 3.6 | 3.48 | 2H | Singlet (s) | -CH₂OH |
-
Confirmation Note : Upon addition of D₂O, the broad singlet at 1.95 ppm would disappear, confirming its assignment to the exchangeable -NH₂ and -OH protons. The remaining signals would be unchanged.
¹³C NMR and DEPT Data Summary (100 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-90 | DEPT-135 | Assignment |
| a | 10 - 15 | 11.8 | No Peak | Positive | 2 x -CH₃ |
| d | 20 - 30 | 26.5 | No Peak | Negative | 2 x -CH₂CH₃ |
| b | 50 - 60 | 55.2 | No Peak | No Peak | C (NH₂) |
| c | 60 - 70 | 68.4 | No Peak | Negative | -C H₂OH |
-
Interpretation Logic : The ¹H NMR shows four distinct signals with an integration ratio that simplifies to 6:4:3:2, perfectly matching the proton count for the labeled environments. The multiplicities (triplet, quartet, singlet) confirm the connectivity between the ethyl group protons. The ¹³C NMR shows the expected four signals. The DEPT-135 results—one positive (CH₃), two negative (CH₂), and one absent (quaternary C) signal—are in perfect agreement with the proposed structure. The DEPT-90 spectrum would show no peaks, confirming the absence of any CH groups. This collective data provides unequivocal validation of the 2-Amino-2-ethylbutan-1-ol structure.
Conclusion
The structural validation of a chemical entity is a multi-faceted process where prediction and experimentation converge. By combining ¹H NMR, ¹³C NMR, and DEPT experiments, we can systematically account for every atom within the 2-Amino-2-ethylbutan-1-ol structure. The use of a D₂O exchange experiment provides a self-validating mechanism for the assignment of labile protons. The congruence between the predicted spectra based on fundamental principles and the acquired experimental data provides the highest level of confidence in the structural assignment, a critical step for any researcher in the chemical and pharmaceutical sciences.
References
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NMR Spectroscopy: How to interpret spectra. (2021). YouTube. Retrieved from [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL Ltd. Retrieved from [Link]
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2-[(Butan-2-yl)amino]ethan-1-ol. (n.d.). SpectraBase. Retrieved from [Link]
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2-Amino-2-ethylbutan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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2-Aminoethanol. (n.d.). FooDB. Retrieved from [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]
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O Chem: Interpreting 'HNMR for an Alcohol. (2014). Reddit. Retrieved from [Link]
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2-(2-Aminoethylamino)butan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). University of Puget Sound. Retrieved from [Link]
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Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]
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2-Amino-1-butanol. (n.d.). SpectraBase. Retrieved from [Link]
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C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
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2-Ethyl-1-butanol. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]
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15.5a The Chemical Shift in C 13 and Proton NMR. (2018). YouTube. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Amino-2-ethylbutan-1-ol
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond the experiment to the entire lifecycle of our chemical reagents. The safe and compliant disposal of these materials is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our ecosystem. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Amino-2-ethylbutan-1-ol, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Profile and Pre-Disposal Safety Assessment
Before any disposal action is taken, a thorough understanding of the chemical's hazard profile is paramount. This knowledge forms the basis of all handling and disposal decisions. 2-Amino-2-ethylbutan-1-ol is an amino alcohol that presents a multi-faceted risk profile.
Causality of Hazard: The primary hazards of 2-Amino-2-ethylbutan-1-ol stem from its corrosive nature and its significant environmental toxicity.[1] Its alkalinity makes it capable of causing severe chemical burns to skin and eyes upon contact.[1] Furthermore, its classification as a combustible liquid requires stringent controls to prevent ignition.[1]
Table 1: Hazard Profile of 2-Amino-2-ethylbutan-1-ol
| Hazard Type | GHS Classification & Statement | Rationale and Immediate Implication |
|---|---|---|
| Health | Acute Toxicity (Oral), Category 4: H302 - Harmful if swallowed. | Ingestion can be harmful. Do not eat, drink, or smoke in handling areas.[1] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[1][2] |
| Skin Corrosion, Category 1B: H314 - Causes severe skin burns and eye damage.[1] | Direct contact must be avoided at all times. This dictates the mandatory use of robust personal protective equipment (PPE). | |
| Physical | Combustible Liquid, Category 4: H227 - Combustible liquid.[1] | Waste must be stored away from heat, sparks, open flames, and other ignition sources.[1] Vapors can form explosive mixtures with air upon intense heating. |
| Environmental | Acute Aquatic Hazard, Category 1: H400 - Very toxic to aquatic life. | Disposal into the sanitary sewer system is strictly forbidden. Release into the environment must be prevented to avoid significant ecological damage.[3] |
| | Chronic Aquatic Hazard, Category 2: H411 - Toxic to aquatic life with long lasting effects. | The environmental persistence of its toxicity necessitates that all waste be handled by a licensed hazardous waste disposal facility.[3] |
A self-validating safety protocol begins with the correct selection of Personal Protective Equipment (PPE). The equipment listed below is mandatory for any procedure involving the handling or disposal of 2-Amino-2-ethylbutan-1-ol.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical splash goggles and/or a full-face shield.[2][3] | Protects against splashes that can cause severe, irreversible eye damage (H314). |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents direct skin contact, which results in severe chemical burns (H314). |
| Body | Flame-retardant lab coat and appropriate protective clothing.[2][3] | Protects skin from incidental contact and provides a barrier in case of a small splash. |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood.[1][3] | Mitigates inhalation of vapors or mists, which can cause respiratory irritation.[1] |
The Core Principle: Segregation and Hazardous Waste Containment
From the moment 2-Amino-2-ethylbutan-1-ol or any material contaminated with it is deemed waste, it must be managed as hazardous waste.[3] The guiding principle is to prevent its release into the environment and to ensure it is safely contained until final disposal by a certified entity.
Experimental Protocol: Waste Collection
-
Container Selection: Select a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting screw cap.[4] Never use metallic containers, as corrosive materials can react with them.[4]
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-Amino-2-ethylbutan-1-ol"
-
A clear description of the contents (e.g., "pure," "in ethanol solution," "contaminated wipes")
-
The associated hazards (e.g., "Corrosive," "Combustible," "Environmental Hazard")
-
The date accumulation started.
-
-
Segregation: This waste stream must be kept separate. Do not mix 2-Amino-2-ethylbutan-1-ol waste with any other waste streams , especially incompatible materials like strong oxidizing agents or acids.[1][4] Mixing can cause dangerous chemical reactions.
-
Containment: Keep the waste container closed at all times except when adding waste.[5] This minimizes the release of vapors and prevents accidental spills. Store the container in a designated satellite accumulation area within the lab, which should have secondary containment (such as a spill tray).
Standard Operating Procedure for Final Disposal
Disposal is a regulated process that requires coordination with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][6]
-
Accumulation: Collect the waste in your labeled container as described in Section 2. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated, and secure area, away from heat and ignition sources.[1] The storage area should be designated for hazardous waste.
-
Request for Pickup: Once the container is full or you are finished generating this waste stream, follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through the EHS department.
-
Documentation: You may be required to complete a hazardous waste manifest or tag. This tracking document is a legal requirement to ensure the waste is managed correctly from the point of generation to its final disposal site.[6]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Isolate and Ventilate: Isolate the spill area.[3] Ensure ventilation is maximized by working within a fume hood or increasing air exchange. Keep upwind of the spill.[3]
-
Protect: Don the appropriate PPE as detailed in Table 2.
-
Contain: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][7] Cover drains immediately.
-
Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area with soap and water.[3] All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste in the same container.
-
Dispose: Seal and label the container with the spill cleanup debris and manage it for disposal as hazardous waste.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for handling 2-Amino-2-ethylbutan-1-ol from point of use to final disposal, including spill response.
Figure 1: Decision workflow for the safe handling and disposal of 2-Amino-2-ethylbutan-1-ol waste and spills.
References
- TCI Chemicals. (2024, November 25). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, September 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-Ethyl-1-butanol.
- Chemos GmbH & Co. KG. (2023, February 22). Safety Data Sheet: 2-amino-2-ethylpropanediol.
- TCI Chemicals. (2024, November 19). SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-ethylbutan-1-ol. PubChem Compound Database. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs.
- Australian Government Department of Health. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.
-
National Center for Biotechnology Information. (n.d.). 2-(Dibutylamino)ethanol. PubChem Compound Database. Retrieved from [Link]
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- Godavari Biorefineries Ltd. (2024, January 24).
- Australian Government Department of Health. (2016, April 21). 1-Butanol, 2-amino-: Human health tier II assessment.
- BenchChem. (2025). Safe Disposal of 1-Amino-2-butanol: A Guide for Laboratory Professionals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency. (2025, May 30).
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Personal protective equipment for handling 2-Amino-2-ethylbutan-1-ol
Essential Safety and Handling Guide for 2-Amino-2-ethylbutan-1-ol
Disclaimer: This guide has been developed to provide essential safety and logistical information for handling 2-Amino-2-ethylbutan-1-ol. As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Amino-2-ethylbutan-1-ol was not available. The following recommendations are therefore synthesized from the safety data of structurally analogous compounds, including DL-2-Amino-1-butanol and 2-Amino-2-ethyl-1,3-propanediol. It is imperative that users conduct a thorough risk assessment for their specific application and consult with their institution's safety officer before commencing any work.
Hazard Identification and Risk Assessment
Based on the analysis of related amino alcohols, 2-Amino-2-ethylbutan-1-ol should be handled as a hazardous substance with the potential to cause severe skin burns and eye damage.[1][2] It is also anticipated to be harmful if swallowed.[3] The primary routes of exposure are through skin and eye contact, inhalation of vapors, and ingestion. A comprehensive risk assessment should precede any handling of this compound to establish safe work procedures and necessary precautions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any direct contact with 2-Amino-2-ethylbutan-1-ol. The following table summarizes the minimum required PPE.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe and potentially irreversible eye damage.[2][3][4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact which can lead to severe burns.[5][6] |
| Body | Chemical-resistant lab coat, apron, or coveralls. | To protect skin and personal clothing from accidental spills and splashes.[1] |
| Respiratory | Use in a certified chemical fume hood is required. | To minimize the inhalation of potentially harmful vapors.[1] |
| Foot | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling and Emergency Procedures
Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested. Review this guide and any available institutional safety protocols.
-
Location: All handling of 2-Amino-2-ethylbutan-1-ol, including weighing and dilutions, must be conducted within a certified chemical fume hood to control vapor inhalation.[1]
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a chemical-resistant spatula for solids or a calibrated pipette for liquids.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[3]
Emergency First Aid
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[1][2][3][7]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][3][7]
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]
-
If Swallowed: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[2][3] Seek immediate medical attention.[1][2][3][7]
Disposal Plan
All waste containing 2-Amino-2-ethylbutan-1-ol must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in designated, properly labeled, and sealed containers.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain.
Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the nature of the task being performed with 2-Amino-2-ethylbutan-1-ol.
Caption: PPE selection workflow for handling 2-Amino-2-ethylbutan-1-ol.
References
-
Span Chemie. (S)-(+)-2-AMINO-1-BUTANOL EXTRA PURE MSDS. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
